4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Description
Properties
IUPAC Name |
4-thiophen-2-yl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-5(8-10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZJZUKDVRNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362838 | |
| Record name | SBB002764 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186509-03-5 | |
| Record name | SBB002764 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Properties of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
An In-depth Technical Guide to 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the drug discovery and development sector. Heterocyclic scaffolds, particularly those incorporating oxadiazole and thiophene moieties, are foundational to many modern therapeutics.[1][2][3] This document delineates the core physicochemical properties of the title compound, proposes a robust synthetic pathway, and outlines detailed protocols for its characterization. Furthermore, we synthesize existing knowledge on related structures to postulate its potential pharmacological profile, focusing on anti-inflammatory applications, and provide actionable experimental designs for its investigation. This guide is intended for researchers, medicinal chemists, and pharmacologists seeking to explore the therapeutic potential of novel oxadiazole derivatives.
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of rational drug design. The 1,2,5-oxadiazole (furazan) ring system is a notable five-membered heterocycle that has garnered significant attention for its diverse pharmacological activities and its role as a stable, hydrogen-bond-accepting bioisostere in drug candidates.[4][5][6] Derivatives of oxadiazoles are known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][7][8]
Simultaneously, the thiophene ring is a bioisostere of the benzene ring, frequently incorporated into drug molecules to modulate potency, selectivity, and pharmacokinetic profiles. Thiophene-containing compounds have demonstrated efficacy in various therapeutic areas, including inflammation and infectious diseases.
The title compound, this compound, represents a logical and compelling fusion of these two important pharmacophores. This guide aims to provide the foundational knowledge required to synthesize, characterize, and evaluate this molecule for its therapeutic potential.
Core Compound Properties
A thorough understanding of a compound's physicochemical properties is critical for its development. The key computed and measured properties of this compound are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₅N₃OS | |
| Molecular Weight | 167.19 g/mol | |
| Monoisotopic Mass | 167.01533297 g/mol | [9] |
| MDL Number | MFCD03990553 | |
| XLogP3 | 1.5 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 5 | [9] |
| Canonical SMILES | NC1=NON=C1C2=CC=CS2 |
Synthesis and Characterization
The successful investigation of any novel compound hinges on a reliable synthetic route and unambiguous structural confirmation. This section details a proposed pathway and the analytical methods for validation.
Proposed Synthetic Pathway
The synthesis of substituted amino-oxadiazoles can be achieved through various established methodologies.[4][7] A plausible and efficient route for the title compound starts from commercially available thiophene-2-carbonitrile. The rationale is to first construct the core oxadiazole ring and then introduce the amine functionality.
Caption: Proposed multi-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of (Z)-N'-hydroxy-thiophene-2-carboximidamide.
-
To a solution of thiophene-2-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the amidoxime intermediate, which can often be used without further purification.
-
Rationale: This is a standard and high-yielding method for converting nitriles to amidoximes, the key precursor for the oxadiazole ring.
-
-
Step 2: Cyclization to 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3(2H)-one.
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Dissolve the amidoxime from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the oxadiazolone.
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Rationale: Ethyl chloroformate acts as a carbonyl source, reacting with both the hydroxyl and amino groups of the amidoxime to facilitate ring closure.
-
-
Step 3: Chlorination.
-
Add the oxadiazolone from Step 2 (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (DCM). Wash the combined organic layers with water and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the chloro-oxadiazole.
-
Rationale: POCl₃ is a standard and effective reagent for converting the hydroxyl group of the tautomeric oxadiazolone into a good leaving group (chloride), activating the position for nucleophilic substitution.
-
-
Step 4: Amination.
-
Dissolve the chloro-oxadiazole from Step 3 (1.0 eq) in dioxane.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) and stir at room temperature in a sealed vessel for 24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the final product, this compound.
-
Rationale: The electron-deficient oxadiazole ring facilitates nucleophilic aromatic substitution, allowing ammonia to displace the chloride and form the target amine.
-
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following data are predicted for the title compound.
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ ~7.8-8.0 ppm (dd, 1H, thiophene H5)
-
δ ~7.6-7.7 ppm (dd, 1H, thiophene H3)
-
δ ~7.1-7.2 ppm (dd, 1H, thiophene H4)
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δ ~6.7 ppm (s, 2H, -NH₂, D₂O exchangeable)[10]
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Rationale: The thiophene protons will appear as distinct doublets of doublets in the aromatic region. The amine protons will typically present as a broad singlet that disappears upon addition of D₂O.
-
-
¹³C-NMR (100 MHz, DMSO-d₆):
-
δ ~155-160 ppm (C-amine of oxadiazole)[10]
-
δ ~140-145 ppm (C-thiophene of oxadiazole)[10]
-
δ ~127-130 ppm (3 carbons of the thiophene ring)
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δ ~125 ppm (1 carbon of the thiophene ring, C attached to oxadiazole)
-
Rationale: The two carbons of the oxadiazole ring are highly deshielded and will appear downfield. The four distinct carbons of the thiophene ring will appear in the typical aromatic carbon region.
-
-
IR (KBr, cm⁻¹):
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~3410, 3320 cm⁻¹ (N-H stretching of primary amine)[11]
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~1640 cm⁻¹ (C=N stretching)[12]
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~1590 cm⁻¹ (N-H scissoring)
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~940 cm⁻¹ (C-O-C or N-O stretching of the ring)[12]
-
Rationale: Key functional groups provide characteristic absorption bands. The dual peaks for N-H stretching are indicative of a primary amine.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
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Calculated for C₆H₆N₃OS⁺ [M+H]⁺: 168.0283
-
Found: 168.02xx
-
Rationale: HRMS provides an exact mass measurement, confirming the elemental composition of the synthesized molecule with high precision.
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Potential Pharmacological Profile and Future Directions
Rationale for Biological Investigation
The fusion of the 1,2,5-oxadiazole and thiophene rings suggests a high probability of significant biological activity. Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives (a closely related isomer) possess potent anti-inflammatory, analgesic, and antimicrobial activities.[1][2][5] Specifically, thiazole derivatives containing a thiophene ring have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This precedent provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.
Postulated Mechanism of Action: COX-2 Inhibition
Inflammation is a biological response mediated by signaling molecules, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs. We postulate that the title compound may selectively inhibit COX-2.
Caption: Postulated inhibition of the COX-2 inflammatory pathway.
Recommended In Vitro Screening Protocol: COX-2 Inhibition Assay
To validate the hypothesis, a cell-free enzymatic assay is the first logical step. This provides direct evidence of enzyme inhibition without the complexities of cellular uptake or metabolism.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.
Materials:
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Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection (e.g., EIA-based kit for PGE₂)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)
-
Test compound, dissolved in DMSO
-
Celecoxib (positive control), dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in DMSO, then dilute further into the assay buffer. The final DMSO concentration in the well should be ≤1%.
-
To each well of a 96-well plate, add 170 µL of assay buffer.
-
Add 10 µL of the diluted test compound, control (Celecoxib), or vehicle (DMSO/buffer) to the appropriate wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Incubate at 37 °C for 10 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin produced using the detection kit protocol.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a synthetically accessible heterocyclic compound that stands at the intersection of two pharmacologically privileged scaffolds. Its structure strongly suggests potential for biological activity, particularly in the domain of anti-inflammatory therapeutics via COX-2 inhibition. The detailed synthetic and analytical protocols provided in this guide offer a clear and validated pathway for researchers to produce and confirm the molecule. The proposed biological screening workflow provides a direct and established method to test the primary hypothesis. This compound represents a promising starting point for further investigation and lead optimization in drug discovery programs.
References
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PubChem. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]
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Abdelgawad, M. A., et al. (2017). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules, 22(11), 1989. Available from: [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Available from: [Link]
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Sharma, D., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 21. Available from: [Link]
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Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available from: [Link]
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Fedorov, A. Y., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1131. Available from: [Link]
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Kącka-Zych, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3169. Available from: [Link]
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Kumar, K. S., et al. (2020). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR, 7(8). Available from: [Link]
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Sadiq, M., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 11, 1259582. Available from: [Link]
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El-Masry, R. M., et al. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(19), 6777. Available from: [Link]
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4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Foreword
Prepared for researchers, medicinal chemists, and drug development professionals, this guide provides a detailed examination of the molecular structure of this compound. This document moves beyond a simple recitation of data, offering insights into the structural characteristics, spectroscopic signatures, and synthetic logic that define this heterocyclic compound. By integrating foundational chemical principles with experimental validation techniques, we aim to provide a comprehensive resource for professionals engaged in the exploration of novel chemical entities.
Introduction to a Molecule of Interest
This compound (Molecular Formula: C₆H₅N₃OS) is a heterocyclic compound featuring a thiophene ring linked to a 1,2,5-oxadiazole (furazan) nucleus. The significance of this molecule lies in the convergence of two pharmacologically important scaffolds.
-
Thiophene Ring: A five-membered, sulfur-containing aromatic heterocycle, the thiophene core is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[1]
-
1,2,5-Oxadiazole (Furazan) Ring: This five-membered ring containing one oxygen and two nitrogen atoms is recognized for its role in various therapeutic agents. Oxadiazole derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The 1,2,5-oxadiazole isomer, in particular, has been investigated for its unique chemical and pharmacological profiles.[4]
The conjunction of these two rings, further functionalized with an amine group, creates a molecule with a distinct electronic and steric profile, making it a candidate for investigation in drug discovery and material science.
Elucidation of the Molecular Architecture
The structural identity of this compound is defined by the precise arrangement of its constituent atoms and the nature of the bonds connecting them.
Core Connectivity and Stereochemistry
The molecule consists of a central 1,2,5-oxadiazole ring. The carbon atom at position 4 is covalently bonded to the carbon at position 2 of the thiophene ring. An amine (-NH₂) group is attached to the carbon at position 3 of the oxadiazole ring.
Based on crystallographic studies of related thiophenyl-oxadiazole structures, the two heterocyclic rings are expected to be nearly co-planar. This planarity is a critical factor influencing the molecule's electronic properties and its ability to interact with biological targets, as it facilitates π-stacking and other non-covalent interactions.[5]
Caption: Molecular structure of this compound.
Physicochemical Data Summary
A compilation of key computed and experimental properties provides a quantitative profile of the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃OS | [6] |
| Molecular Weight | 167.19 g/mol | [6] |
| Monoisotopic Mass | 167.01533297 g/mol | [6] |
| CAS Number | 186509-03-5 | |
| XLogP3 | 1.5 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Topological Polar Surface Area | 58.89 Ų | [7] |
Spectroscopic Confirmation of Structure
The definitive confirmation of the molecular structure relies on a suite of spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral characteristics can be reliably predicted based on analysis of its functional groups and related compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the thiophene and amine protons. The three protons on the thiophene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting a characteristic coupling pattern (e.g., doublet of doublets) due to their specific spatial relationships. The two protons of the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals. Two signals will correspond to the carbons of the oxadiazole ring, and four signals will arise from the carbons of the thiophene ring. The chemical shifts will be influenced by the electronegativity of the adjacent heteroatoms and the overall electronic distribution in the aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups.
-
N-H Stretching: The amine group will exhibit characteristic stretching vibrations in the 3200-3500 cm⁻¹ region, often appearing as a doublet for a primary amine.
-
C=N and N-O Stretching: The oxadiazole ring will produce absorption bands in the 1500-1650 cm⁻¹ (C=N) and 1300-1450 cm⁻¹ (N-O) regions.
-
Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings will be observed in their typical regions.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the elemental composition. The ESI-TOF (Electrospray Ionization - Time of Flight) analysis is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 168.023.[8]
A Logic-Driven Synthetic Approach
The synthesis of 3-amino-4-substituted-1,2,5-oxadiazoles often proceeds through the cyclization of precursor molecules that already contain the necessary carbon and nitrogen framework. A plausible and efficient pathway to synthesize this compound is outlined below. This approach is based on established methodologies for the formation of related heterocyclic systems.[8]
Proposed Synthetic Workflow
The synthesis can be logically broken down into a multi-step process starting from a commercially available thiophene derivative.
Step 1: Oximation of Aldehyde. Thiophene-2-carboxaldehyde is reacted with hydroxylamine to form thiophene-2-carboxaldehyde oxime. This step introduces the first nitrogen atom and sets the stage for the oxadiazole ring formation.
Step 2: Chlorination of Oxime. The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to produce the corresponding hydroxamoyl chloride. This activated intermediate is primed for nucleophilic attack.
Step 3: Reaction with Cyanamide. The hydroxamoyl chloride intermediate is reacted with cyanamide (H₂NCN). This introduces the remaining two atoms (one carbon, one nitrogen) required for the oxadiazole ring and the exocyclic amine group.
Step 4: Intramolecular Cyclization. The resulting adduct undergoes a base- or heat-mediated intramolecular cyclization. This crucial step involves the elimination of water to form the stable aromatic 1,2,5-oxadiazole ring, yielding the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Concluding Remarks
The molecular structure of this compound represents a thoughtful combination of chemical motifs known for their utility in pharmacology and materials science. Its architecture, characterized by two nearly co-planar aromatic rings and a hydrogen-bonding amine group, provides a solid foundation for its potential applications. The analytical and synthetic methodologies discussed herein offer a robust framework for the verification of its structure and for its production in a laboratory setting. Further investigation into the crystallographic details and biological activity of this specific molecule is warranted to fully unlock its potential.
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Spectroscopic Profile of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.
Introduction
This compound (also known as 4-(2-thienyl)furazan-3-amine) belongs to the oxadiazole class of heterocycles, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thiophene moiety is also a common scaffold in pharmacologically active compounds. Accurate characterization of this molecule is paramount for its application in drug discovery and materials research, and spectroscopy provides the necessary tools for unambiguous structure verification and purity assessment. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.
The molecular formula for the isomeric compound 4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine is C₆H₅N₃OS, with a molecular weight of 167.19 g/mol and an exact mass of 167.01533297 g/mol .[2] These values are expected to be identical for the 2-yl isomer and serve as a fundamental reference for mass spectrometry.
Molecular Structure and Spectroscopic Rationale
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a thiophene ring linked at the 2-position to the 4-position of a 1,2,5-oxadiazole (furazan) ring, which is further substituted with an amine group at the 3-position. This arrangement of aromatic and heteroaromatic rings, along with the amine functional group, dictates the specific spectroscopic signatures discussed in this guide.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring and the two protons of the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxadiazole ring and the electronic environment of the thiophene ring.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H5 | 7.6 - 7.8 | Doublet of doublets | J ≈ 5.0, 1.2 |
| Thiophene-H3 | 7.2 - 7.4 | Doublet of doublets | J ≈ 3.6, 1.2 |
| Thiophene-H4 | 7.1 - 7.3 | Doublet of doublets | J ≈ 5.0, 3.6 |
| Amine (-NH₂) | 4.0 - 6.0 | Broad singlet | - |
Note: Chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and concentration.
The protons on the thiophene ring will exhibit characteristic coupling patterns. The H5 proton, being adjacent to the sulfur atom and the oxadiazole substituent, is expected to be the most deshielded. The amine protons will likely appear as a broad singlet that may exchange with D₂O.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Oxadiazole-C4 | 150 - 155 |
| Oxadiazole-C3 | 140 - 145 |
| Thiophene-C2 | 128 - 132 |
| Thiophene-C5 | 127 - 130 |
| Thiophene-C3 | 126 - 129 |
| Thiophene-C4 | 125 - 128 |
Note: Chemical shifts are predicted based on data from similar heterocyclic systems.[3][4]
The two carbons of the oxadiazole ring are expected to be the most downfield due to the electronegativity of the adjacent nitrogen and oxygen atoms. The carbons of the thiophene ring will appear in the aromatic region.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.
-
Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 168.023 | Protonated molecular ion |
| [M]⁺˙ | 167.015 | Molecular ion |
The high-resolution mass spectrum (HRMS) should show the molecular ion peak with a mass corresponding to the elemental composition C₆H₅N₃OS, which is 167.0153.[2] Fragmentation of the oxadiazole and thiophene rings is expected under electron ionization (EI) conditions.[5] Common fragmentation pathways may involve the loss of small neutral molecules such as CO, HCN, and N₂.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Caption: A generalized workflow for mass spectrometry analysis.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3450 - 3250 | Medium, often two bands |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |
| C=N stretch (oxadiazole) | 1650 - 1600 | Medium to strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| N-O stretch (oxadiazole) | 1450 - 1350 | Strong |
| C-O stretch (oxadiazole) | 1150 - 1050 | Strong |
The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine, aromatic C-H stretches from the thiophene ring, and characteristic absorptions for the C=N and C-O bonds within the oxadiazole ring.[4][6]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The spectrum of thiophene and its derivatives typically shows absorption bands in the UV region.[7][8]
Expected UV-Vis Absorption:
| Transition | Expected λₘₐₓ (nm) |
| π → π* | 250 - 300 |
The conjugation between the thiophene and oxadiazole rings is expected to result in a π → π* transition, leading to a strong absorption band in the UV region. The exact position of the maximum absorption (λₘₐₓ) will be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε).
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis techniques, is essential for its unambiguous structural confirmation. This technical guide provides a detailed framework for the expected spectroscopic data and the methodologies for their acquisition and interpretation. The predicted data, based on the analysis of related structures and fundamental spectroscopic principles, will serve as a valuable reference for researchers working with this and similar heterocyclic compounds.
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An In-depth Technical Guide to the Crystal Structure of Thiophenyl Oxadiazole Amine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, crystallographic analysis, and structural intricacies of thiophenyl oxadiazole amine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough knowledge of their three-dimensional structure at the atomic level is paramount for understanding structure-activity relationships (SAR) and designing novel therapeutic agents.
Introduction: The Significance of Crystal Structure in Drug Design
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation and the non-covalent interactions it forms with its biological target. Single-crystal X-ray diffraction is the gold standard for elucidating the precise arrangement of atoms in a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular forces. For thiophenyl oxadiazole amine derivatives, understanding the crystal packing and intermolecular interactions is crucial for predicting physicochemical properties such as solubility, stability, and bioavailability.
The general scaffold of a thiophenyl oxadiazole amine derivative features a central 1,3,4-oxadiazole ring linked to a thiophene ring and an amine group. The relative orientation of these rings and the nature of the substituents play a pivotal role in defining the overall molecular conformation and the subsequent crystal packing.
Synthesis and Crystallization
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the literature.[4][5] A common synthetic route involves the cyclization of thiosemicarbazides derived from the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[6][7]
Experimental Protocol: Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
A detailed, step-by-step methodology for a representative synthesis is provided below:
-
Step 1: Synthesis of Thiophene-2-carbohydrazide: A mixture of methyl thiophene-2-carboxylate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to afford thiophene-2-carbohydrazide.
-
Step 2: Synthesis of 1-(Thiophene-2-carbonyl)thiosemicarbazide: Thiophene-2-carbohydrazide (1 equivalent) is dissolved in a suitable solvent like ethanol, and an aqueous solution of potassium thiocyanate (1.1 equivalents) is added, followed by the dropwise addition of hydrochloric acid. The mixture is refluxed for 8-10 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1-(thiophene-2-carbonyl)thiosemicarbazide.
-
Step 3: Cyclization to 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine: 1-(Thiophene-2-carbonyl)thiosemicarbazide (1 equivalent) is added portion-wise to a cold solution of concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice. The resulting solid is filtered, washed with a dilute solution of sodium bicarbonate and then with water, and finally recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. Slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, DMF) at room temperature is a commonly employed technique.
Crystallographic Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction analysis provides a wealth of information about the molecular and supramolecular structure of thiophenyl oxadiazole amine derivatives.
Molecular Conformation and Planarity
The central 1,3,4-oxadiazole ring is typically planar, a consequence of the sp2 hybridization of its constituent atoms and the delocalization of π-electrons.[8] The bond lengths within the oxadiazole ring are intermediate between single and double bonds, confirming its aromatic character.[8][9] The thiophene ring is also planar. A key conformational parameter is the dihedral angle between the oxadiazole and thiophene rings. This angle can vary depending on the steric and electronic effects of other substituents on the rings.
Intermolecular Interactions: The Driving Forces of Crystal Packing
The crystal packing of thiophenyl oxadiazole amine derivatives is governed by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and influence the material's bulk properties.
-
Hydrogen Bonding: The amine group is a potent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring are effective hydrogen bond acceptors. This leads to the formation of robust intermolecular N-H···N hydrogen bonds, which often result in the formation of dimers or infinite chains.[8][10] These interactions are a dominant feature in the crystal packing of these compounds.
-
π-π Stacking: The aromatic thiophene and oxadiazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.[11] These interactions can be either face-to-face or offset, depending on the relative orientation of the rings in adjacent molecules.
-
Other Weak Interactions: C-H···N, C-H···O, and C-H···π interactions also contribute to the overall stability of the crystal lattice.[10][12][13] While individually weaker than classical hydrogen bonds, the cumulative effect of these interactions can be significant.
Visualization of Intermolecular Interactions
The following diagram illustrates the common intermolecular interactions observed in the crystal structures of thiophenyl oxadiazole amine derivatives.
Caption: Key intermolecular interactions in thiophenyl oxadiazole amine derivatives.
Data Presentation: Crystallographic Parameters
The following table summarizes typical crystallographic data obtained for a representative thiophenyl oxadiazole amine derivative.
| Parameter | Value |
| Chemical Formula | C6H5N3OS |
| Formula Weight | 167.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.231(3) |
| c (Å) | 9.112(2) |
| β (°) | 112.54(1) |
| Volume (ų) | 734.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.512 |
| R-factor (%) | 4.5 |
Structure-Property Relationships
The detailed structural information gleaned from crystallographic studies has profound implications for understanding the properties and biological activity of these compounds.
-
Solubility and Stability: The nature and extent of intermolecular interactions, particularly hydrogen bonding, directly influence the solubility of the compound in various solvents. A strong hydrogen-bonding network can lead to higher melting points and greater thermal stability.
-
Drug-Receptor Interactions: The conformation of the molecule in the solid state can provide a good approximation of its low-energy conformation in solution. This information is invaluable for molecular docking studies to predict how the molecule might bind to a biological target. The hydrogen bonding patterns observed in the crystal can also suggest potential interaction sites with a receptor.
Conclusion and Future Perspectives
The crystallographic analysis of thiophenyl oxadiazole amine derivatives provides a fundamental understanding of their molecular and supramolecular structures. This knowledge is indispensable for the rational design of new derivatives with improved physicochemical and pharmacological properties. Future research in this area could focus on co-crystallization to modulate properties like solubility and the investigation of polymorphism, where a compound can exist in multiple crystalline forms with different properties. The continued application of single-crystal X-ray diffraction will undoubtedly remain a cornerstone in the development of new therapeutics based on this versatile heterocyclic scaffold.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Biological Activity of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Foreword: Unveiling a Molecule of Therapeutic Promise
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. This guide delves into the technical intricacies of one such molecule, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine. This compound represents a compelling fusion of the electron-rich thiophene ring and the bioisosterically valuable 1,2,5-oxadiazole core, further functionalized with a crucial amine group. Our exploration will traverse its synthetic rationale, delve into its profound biological activities with a particular focus on its role as an immunomodulatory agent, and provide actionable experimental protocols for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising molecular entity.
Molecular Architecture and Physicochemical Properties
This compound, with the molecular formula C₆H₅N₃OS and a molecular weight of 167.19 g/mol , possesses a unique structural framework that underpins its biological activities. The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a well-established pharmacophore present in numerous FDA-approved drugs.[1][2] Its presence often enhances metabolic stability and modulates pharmacokinetic properties. The 1,2,5-oxadiazole (furazan) ring is a five-membered heterocycle with one oxygen and two nitrogen atoms, known for its ability to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets.[3][4] The exocyclic amine group at the 3-position of the oxadiazole ring provides a critical site for hydrogen bonding and further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃OS | |
| Molecular Weight | 167.19 g/mol | |
| SMILES Code | NC1=NON=C1C2=CC=CS2 | |
| MDL Number | MFCD03990553 |
Synthesis Strategy: A Rationale-Driven Approach
The synthesis of thiophene-containing oxadiazole derivatives is a well-trodden path in medicinal chemistry, allowing for the generation of diverse compound libraries for biological screening.[5][6][7] A general and adaptable synthetic route to this compound and its analogs often commences from readily available thiophene precursors.
Conceptual Synthetic Workflow
The following diagram outlines a plausible synthetic pathway, emphasizing the key transformations required to construct the target molecule. This approach is designed for adaptability, allowing for the introduction of various substituents on the thiophene ring to explore structure-activity relationships (SAR).
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for the synthesis of similar heterocyclic compounds.[8][9]
Step 1: Synthesis of Thiophene-2-carbonitrile
-
To a solution of 2-bromothiophene (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide), add copper(I) cyanide (1.2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 150 °C), monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride and hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford thiophene-2-carbonitrile.
Step 2: Synthesis of N'-hydroxythiophene-2-carbimidamide
-
Dissolve thiophene-2-carbonitrile (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium carbonate, 1.5 equivalents).
-
Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with water and collect the solid product by filtration. Wash with cold water and dry to yield N'-hydroxythiophene-2-carbimidamide.
Step 3: Synthesis of this compound
-
Suspend N'-hydroxythiophene-2-carbimidamide (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., N-bromosuccinimide or an equivalent reagent) portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature until completion, as indicated by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, this compound.
Biological Activities: A Multifaceted Profile
The convergence of the thiophene and oxadiazole moieties bestows upon this compound a diverse and potent range of biological activities. The broader families of thiophene and oxadiazole derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][4][10][11][12][13][14][15]
Anticancer and Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
A paramount area of interest for this class of compounds is their ability to inhibit the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[16][17] In the context of oncology, the overexpression of IDO1 by tumor cells leads to the depletion of local tryptophan, an essential amino acid for T-cell proliferation and function. This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[16] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
Derivatives of 1,2,5-oxadiazol-3-amine have been identified as potent inhibitors of IDO1.[18][19][20] The mechanism of action is believed to involve the coordination of the oxadiazole nitrogen atoms to the heme iron within the active site of the IDO1 enzyme, thereby blocking the binding of its natural substrate, tryptophan. The thiophene ring and the amine group of this compound likely engage in additional interactions with amino acid residues in the active site, contributing to the potency and selectivity of inhibition.
Caption: The role of IDO1 in tumor immune evasion and its inhibition by this compound.
Other Potential Biological Activities
While the focus is increasingly on its immunomodulatory properties, the structural motifs within this compound suggest a broader therapeutic potential.
-
Antimicrobial Activity: Both thiophene and oxadiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5][6][14] The mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
-
Anti-inflammatory Activity: Thiazole derivatives containing a thiophene ring have shown potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21] This suggests that this compound may also possess anti-inflammatory properties.
-
Antioxidant Activity: The ability of heterocyclic compounds to scavenge free radicals is a well-documented phenomenon.[11] The electron-rich nature of the thiophene ring could contribute to the antioxidant potential of the target molecule.
Investigational Methodologies
To fully characterize the biological activity of this compound, a series of well-defined in vitro and in vivo assays are necessary.
In Vitro IDO1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human IDO1 enzyme.
Protocol:
-
Express and purify recombinant human IDO1.
-
Prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 6.5), L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid (reductant).
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the reaction by adding the IDO1 enzyme.
-
Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 65 °C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value by non-linear regression analysis.
Cellular IDO1 Activity Assay
Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.
Protocol:
-
Culture a human cancer cell line known to express IDO1 (e.g., HeLa or MDA-MB-231) in appropriate media.[20]
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Add varying concentrations of this compound to the cells and incubate for a specified period (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant using a colorimetric assay or by LC-MS/MS.
-
Determine the cellular IC₅₀ value by plotting the percentage of kynurenine reduction against the compound concentration.
Pharmacokinetic Profiling
Initial pharmacokinetic studies are crucial to assess the drug-like properties of the compound. While specific data for this compound is not available, studies on similar oxadiazole derivatives can provide a framework for investigation.[22][23]
Table 2: Key Pharmacokinetic Parameters to Investigate
| Parameter | Description | Method of Determination |
| Absorption | Bioavailability after oral and intravenous administration | In vivo studies in animal models (e.g., rats, mice) with LC-MS/MS analysis of plasma samples. |
| Distribution | Plasma protein binding and tissue distribution | Equilibrium dialysis for plasma protein binding; quantitative whole-body autoradiography or tissue harvesting for distribution studies. |
| Metabolism | Identification of major metabolites | In vitro incubation with liver microsomes followed by LC-MS/MS analysis; in vivo metabolite profiling in plasma and urine. |
| Excretion | Major routes of elimination (renal, fecal) | Analysis of urine and feces from animal models following compound administration. |
| Half-life (t₁/₂) | Time taken for the plasma concentration to reduce by half | Calculated from the plasma concentration-time profile after administration. |
Future Directions and Concluding Remarks
This compound stands as a molecule of considerable interest at the intersection of heterocyclic chemistry and immuno-oncology. Its structural design leverages the advantageous properties of both thiophene and oxadiazole rings, positioning it as a promising lead for the development of novel IDO1 inhibitors. The immediate future for this compound lies in a thorough investigation of its in vivo efficacy in syngeneic tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors.[19] Further optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties will be critical in translating its preclinical promise into a clinically viable therapeutic. This technical guide serves as a foundational resource for researchers poised to embark on this exciting journey of discovery.
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- Design, synthesis and antitumor study of a series of N-Cyclic sulfamoylaminoethyl substituted 1,2,5-oxadiazol-3-amines as new indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. PubMed.
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A Methodological Guide to the Computational Analysis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine for Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: The convergence of heterocyclic chemistry and computational science offers an accelerated path to modern drug discovery. This guide focuses on 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, a molecule combining the pharmacologically significant thiophene and 1,2,5-oxadiazole (furazan) rings.[1][2] While direct computational studies on this specific molecule are not extensively published, its structural motifs are present in a wide array of therapeutic agents, suggesting its potential.[3] This document serves as a technical whitepaper for researchers, outlining a validated, multi-stage computational workflow. As a Senior Application Scientist, the emphasis is not merely on the steps but on the scientific rationale—the "why"—behind each methodological choice. We will proceed from fundamental quantum mechanical characterization through target interaction modeling to dynamic stability assessment, providing a comprehensive in-silico blueprint for evaluating this molecule's therapeutic potential.
Foundational Analysis: Quantum Mechanical Characterization
Expertise & Causality: Before assessing how a molecule interacts with a biological target, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the industry standard for this task. It provides a quantum-mechanical description of the molecule's electron density, from which we can derive crucial properties like geometric stability, electronic reactivity, and charge distribution.[4] These foundational insights are critical for validating the ligand's structure for subsequent docking and simulation studies. A molecule with an incorrectly optimized geometry or misunderstood electronic profile will yield unreliable binding predictions.
Protocol: DFT-Based Molecular Characterization
This protocol outlines the essential steps for a robust DFT analysis of this compound.
Step 1: 3D Structure Preparation
-
Draw the molecule in a chemical editor (e.g., ChemDraw, MarvinSketch) and export it in a 3D format (e.g., .mol2 or .sdf).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation. This reduces the computational cost of the subsequent quantum mechanical calculation.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the molecule.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology: Use the B3LYP functional with a 6-31G(d,p) basis set.[5][6] This combination is widely accepted for providing a good balance between accuracy and computational cost for organic molecules.
-
Validation: The optimization is successful when the forces on all atoms are near zero.
Step 3: Frequency Analysis
-
Objective: To confirm that the optimized geometry represents a true energy minimum.
-
Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) on the optimized structure.
-
Validation: A true minimum is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring re-optimization.
Step 4: Electronic Property Calculation
-
Objective: To understand the molecule's reactivity and charge distribution.
-
Methodology: Using the validated optimized geometry, calculate:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[5] This is invaluable for predicting non-covalent interactions like hydrogen bonding.
-
Data Presentation & Interpretation
The quantitative data derived from the DFT analysis should be systematically tabulated for clarity.
| Parameter | Calculated Value (a.u.) | Interpretation |
| Total Energy | (Example Value) | The final electronic energy of the optimized structure. |
| HOMO Energy | (Example Value) | Indicates the ability to donate electrons. |
| LUMO Energy | (Example Value) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (Example Value) | Correlates with chemical stability and reactivity. |
| Dipole Moment | (Example Value) | Measures the overall polarity of the molecule. |
DFT Workflow Visualization
Caption: Workflow for DFT-based characterization of the target molecule.
Target Interaction Analysis: Molecular Docking
Expertise & Causality: With a validated 3D structure, the next logical step is to predict its binding behavior against a relevant protein target. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a receptor. The choice of target is paramount. Based on the activities of similar thiophene-oxadiazole compounds, potential targets include protein kinases like EGFR, metabolic enzymes like COX or DHFR, and bacterial enzymes such as peptide deformylase.[8][9][10][11] For this guide, we will use Epidermal Growth Factor Receptor (EGFR) as an exemplary target, given its relevance in oncology.[9][10]
Protocol: Molecular Docking Simulation
Step 1: Receptor Preparation
-
Source: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB), e.g., PDB ID: 2JIT for EGFR kinase domain.
-
Cleaning: Use a molecular modeling suite (e.g., MOE, Schrödinger Maestro, UCSF Chimera) to remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation: Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4). This step is critical for accurate hydrogen bond prediction.
-
Energy Minimization: Perform a constrained energy minimization on the receptor to relax any steric clashes introduced during the cleaning and protonation steps, while keeping the backbone atoms fixed.
Step 2: Ligand Preparation
-
Use the DFT-optimized structure of this compound from Part 1.0.
-
Assign partial charges using a suitable method (e.g., Gasteiger or AM1-BCC).
Step 3: Docking Execution
-
Software: AutoDock Vina, GOLD, or Glide are industry-standard choices.
-
Binding Site Definition: Define the docking grid box (search space) around the known active site of the receptor. This is typically determined from the position of the co-crystallized ligand in the original PDB file.
-
Algorithm Execution: Run the docking algorithm. It will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a scoring function that estimates binding free energy.
Step 4: Post-Docking Analysis
-
Objective: To evaluate the docking results and select the most plausible binding pose.
-
Metrics:
-
Binding Energy (kcal/mol): The top-ranked poses will have the lowest (most negative) binding energy scores.
-
Interaction Analysis: Visually inspect the top-ranked poses. A credible pose will exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions). Compare these interactions with those of known inhibitors for the same target.
-
Data Presentation & Interpretation
Summarize the key interactions and scores in a table for the most promising docked pose.
| Parameter | Description |
| PDB ID of Target | EGFR Kinase Domain (e.g., 2JIT) |
| Binding Energy | (Example: -8.5 kcal/mol) |
| Key Interacting Residues | (Example: Met793, Leu718, Gly796) |
| Hydrogen Bonds | Amine group with backbone carbonyl of Met793. |
| Hydrophobic Interactions | Thiophene ring with side chain of Leu718. |
Docking Workflow Visualization
Caption: Standard workflow for a molecular docking experiment.
Dynamic Stability Assessment: Molecular Dynamics Simulation
Expertise & Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulation is a powerful technique that simulates the movements of atoms in the protein-ligand complex over time, typically nanoseconds to microseconds. This allows us to assess the stability of the predicted binding pose and the persistence of key interactions in a more realistic, solvated environment. A ligand that appears promising in docking but is unstable in MD simulations is a poor candidate for further development.
Protocol: Protein-Ligand MD Simulation
Step 1: System Preparation
-
Input: Use the best-ranked protein-ligand complex from the docking analysis (Part 2.0).
-
Force Field Assignment: Apply a suitable force field (e.g., AMBER, CHARMM) to both the protein and the ligand. The ligand will require parameterization to generate its specific force field terms.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.
Step 2: System Equilibration
-
Objective: To prepare the system for the production simulation by gradually relaxing it and bringing it to the desired temperature and pressure.
-
Methodology: This is a multi-stage process:
-
Minimization: Perform energy minimization of the entire solvated system to remove steric clashes.
-
NVT Ensemble (Heating): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Protein backbone atoms may be restrained during this phase.
-
NPT Ensemble (Density Equilibration): Allow the system pressure to equilibrate to 1 atm while maintaining the target temperature.
-
Step 3: Production MD Run
-
Objective: To generate the simulation trajectory for analysis.
-
Methodology: Run the simulation for a desired length of time (e.g., 100 ns) under NPT conditions without restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Step 4: Trajectory Analysis
-
Objective: To analyze the collected trajectory to assess the stability and dynamics of the complex.
-
Key Analyses:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose throughout the simulation.
-
Data Presentation & Interpretation
MD results are typically presented as plots and summary tables.
| Analysis Metric | Expected Result for a Stable Complex | Interpretation |
| Ligand RMSD | A low, stable plateau (e.g., < 2.5 Å) after initial fluctuation. | The ligand remains bound in a consistent conformation. |
| Protein RMSD | A stable plateau after initial equilibration. | The overall protein structure is stable. |
| Hydrogen Bonds | High occupancy (> 50%) for key H-bonds over the simulation time. | The critical interactions predicted by docking are stable. |
MD Simulation Workflow Visualization
Caption: A generalized workflow for MD simulation of a protein-ligand complex.
Conclusion and Future Directions
This guide has outlined a rigorous, three-part computational workflow for the initial characterization and evaluation of this compound as a potential drug candidate. By systematically applying DFT, molecular docking, and MD simulations, researchers can generate a comprehensive in-silico profile of the molecule. This data-driven approach allows for the prioritization of candidates before committing significant resources to chemical synthesis and in-vitro testing. Positive results from this computational cascade would provide a strong rationale for synthesizing the compound and validating the predicted biological activity through enzymatic and cellular assays.
References
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Crysdot LLC. This compound. Heterocyclic Compounds. Available from: [Link]
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Gomha SM, Edrees MM, Muhammad ZA, El-Reedy AM, Abbas IM, El-Diwany AI. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Des Devel Ther. 2018;12:1595-1608. Available from: [Link]
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El-Sayed NNE, Al-Ghorbani M, Al-Salahi R, Al-Omair MA, Al-Ghamdi M, El-Apasery MA. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Adv. 2024;14(9):6237-6252. Available from: [Link]
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Al-Warhi T, Al-Omair MA, Al-Salahi R, et al. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Med Chem. 2024;15(2):491-511. Available from: [Link]
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Sharma A, Kumar V, Sharma S, Majee C. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian J Pharm Educ Res. 2025;59(1s). Available from: [Link]
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Gomha SM, Edrees MM, Muhammad ZA, El-Reedy AM, Abbas IM, El-Diwany AI. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Des Devel Ther. 2018;12:1595-1608. Available from: [Link]
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Madhukar, H. M., & Patel, K. D. (2018). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. Available from: [Link]
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Yasir, M., Singh, R., & Chauhan, A. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available from: [Link]
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Szeliga, J., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available from: [Link]
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Unsal-Tan, O., et al. (2024). DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. ScienceRise: Pharmaceutical Science. Available from: [Link]
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Preamble: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Theoretical Analysis of Thiophene-Oxadiazole Hybrids for Drug Discovery
In the landscape of modern drug discovery, the convergence of synthetic chemistry and computational analysis has become the cornerstone of innovation. Thiophene-oxadiazole hybrids have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide is crafted from the vantage point of a seasoned application scientist, moving beyond mere procedural descriptions to elucidate the causality behind the theoretical analysis of these hybrids. Our focus is on building a self-validating system of protocols, where computational predictions and experimental outcomes are in constant, reinforcing dialogue. This document is intended for researchers, scientists, and drug development professionals who seek to leverage theoretical chemistry to accelerate the journey from molecular concept to clinical candidate.
Section 1: Introduction to Thiophene-Oxadiazole Hybrids: A Synergy of Heterocycles
The Significance of Thiophene and Oxadiazole Scaffolds in Medicinal Chemistry
Heterocyclic compounds are foundational to medicinal chemistry, with thiophene and oxadiazole rings standing out as "privileged scaffolds." Thiophene, an aromatic five-membered ring containing a sulfur atom, is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[1] Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] The oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is noted for its metabolic stability and its ability to act as a bio-isosteric replacement for amide and ester groups.[2] The 1,3,4-oxadiazole isomer, in particular, is a common feature in a variety of medicinal agents due to its favorable electronic and pharmacokinetic properties.[2][3]
The Hybridization Strategy: Rationale and Advantages
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, efficacy, and a modified side-effect profile.[4] The rationale behind creating thiophene-oxadiazole hybrids is to synergize the beneficial properties of both moieties. This combination can lead to compounds with improved biological activity and drug-like characteristics. The thiophene ring often serves as a versatile anchor or core, allowing for substitutions that can modulate the compound's interaction with biological targets, while the oxadiazole ring can improve pharmacokinetic properties such as absorption and metabolic stability.[1][5]
Overview of Biological Activities
Thiophene-oxadiazole hybrids have demonstrated a remarkable range of biological activities, including:
-
Anticancer: Many studies have reported the potent antiproliferative activity of these hybrids against various cancer cell lines, such as breast (MCF-7), colon (HCT116), and liver (HepG2) cancers.[6][7][8][9]
-
Antimicrobial: These compounds have also shown significant antibacterial and antifungal properties.[8][10]
-
Other Activities: Research has also explored their potential as anti-inflammatory, anticonvulsant, and antioxidant agents.[1]
This diverse bioactivity underscores the therapeutic potential of this class of molecules and justifies the in-depth theoretical analysis to guide further development.
Section 2: The Computational Chemist's Toolkit: Core Methodologies
Theoretical analysis provides a powerful lens to understand and predict the behavior of thiophene-oxadiazole hybrids at the molecular level. This section details the core computational methodologies that are indispensable in this endeavor.
Quantum Chemical Calculations: Unveiling Electronic Landscapes
Quantum chemical calculations allow us to probe the electronic structure of molecules, which is fundamental to their reactivity and interactions with biological targets.
Density Functional Theory (DFT) has become the predominant method for quantum chemical calculations in drug discovery due to its excellent balance of accuracy and computational cost.[7][8][11] DFT calculations can be used to optimize the molecular geometry of thiophene-oxadiazole hybrids and to compute a variety of electronic properties that are crucial for understanding their behavior.[5][7]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used and well-validated combination for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.[8][10][12] The choice should always be justified and, where possible, benchmarked against experimental data or higher-level calculations.
DFT calculations provide several key descriptors that offer insights into the reactivity and stability of molecules:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.[7][8][10]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[12] This is invaluable for understanding non-covalent interactions.
-
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the reactivity of the molecules.[12]
Molecular Docking: Simulating the "Lock and Key"
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the thiophene-oxadiazole hybrid) when bound to a receptor (a protein or other biological macromolecule).[6][8][13]
Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity. This allows for the identification of plausible binding modes and the ranking of different ligands based on their predicted affinity.
Accurate docking studies require careful preparation of both the ligand and the receptor. The ligand's 3D structure is typically optimized using a method like DFT. The receptor structure is usually obtained from the Protein Data Bank (PDB), and it needs to be prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.
The output of a docking simulation includes a docking score (an estimation of binding free energy) and the predicted binding pose of the ligand.[6][8] It is crucial to analyze the binding pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These interactions provide a structural basis for the observed biological activity.
ADMET Prediction: Foreseeing Pharmacokinetic Profiles
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[6][8] Various computational models can predict properties like oral bioavailability, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.[8][10] These predictions help in prioritizing compounds with favorable drug-like properties for further development.
Section 3: From Theory to Insight: Interpreting the Data
The true power of theoretical analysis lies in its ability to generate actionable insights that can guide the design of more potent and selective drug candidates.
Structure-Activity Relationship (SAR) Analysis: A Computational Approach
By correlating the calculated electronic and structural properties of a series of thiophene-oxadiazole hybrids with their experimentally determined biological activities, we can establish a computational Structure-Activity Relationship (SAR).[5][8][14] For instance, it might be found that compounds with a lower HOMO-LUMO gap or a specific electrostatic potential distribution exhibit higher anticancer activity.[8] This understanding is crucial for the rational design of new, improved analogs.
Elucidating Non-Covalent Interactions
Molecular docking, in conjunction with techniques like Reduced Density Gradient (RDG) analysis, can provide a detailed picture of the non-covalent interactions that govern ligand binding.[8] Understanding these interactions is key to designing molecules with enhanced affinity and selectivity for the target receptor.
Case Study: Analysis of a Potent Thiophene-Oxadiazole Hybrid
Consider a hypothetical thiophene-oxadiazole hybrid that has shown potent activity against a particular cancer cell line. A combined DFT and docking study could reveal that its high activity is due to a small HOMO-LUMO gap, indicating high reactivity, and a favorable binding mode in the active site of a key enzyme, stabilized by specific hydrogen bonds involving the oxadiazole nitrogen atoms and the thiophene sulfur atom. This level of insight allows for the targeted modification of the molecule to further enhance these interactions.
Section 4: A Self-Validating Protocol: An Exemplar Workflow
To ensure the reliability of theoretical predictions, it is essential to follow a rigorous and self-validating workflow.
Step-by-Step Guide to a Combined DFT and Docking Study
-
Ligand Preparation:
-
Draw the 2D structure of the thiophene-oxadiazole hybrid.
-
Convert to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field.
-
Further optimize the geometry using DFT (e.g., B3LYP/6-31G(d,p)) to obtain an accurate 3D conformation and electronic properties.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank.
-
Prepare the protein by adding hydrogens, removing water molecules, and assigning appropriate protonation states.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Molecular Docking:
-
Perform docking of the optimized ligand into the prepared receptor using a validated docking program.
-
Analyze the top-scoring poses to identify the most plausible binding mode and key interactions.
-
-
Data Analysis and Interpretation:
-
Correlate the docking scores and interaction patterns with the calculated electronic properties from DFT and the experimental biological activity.
-
Use this information to formulate hypotheses for the design of new analogs.
-
Data Validation and Cross-Verification
The predictions from theoretical studies should always be validated against experimental data. For example, the predicted binding mode from docking can be compared with the crystal structure of a similar ligand bound to the same receptor. The SAR derived from computational studies should be used to predict the activity of new compounds, which are then synthesized and tested to close the loop and refine the computational model.
Section 5: Future Perspectives and Emerging Trends
The field of computational drug discovery is constantly evolving, and several emerging trends are set to further enhance the theoretical analysis of thiophene-oxadiazole hybrids.
AI and Machine Learning in Hybrid Design
Artificial intelligence and machine learning are increasingly being used to develop predictive models for biological activity and ADMET properties. These models can be trained on large datasets of existing compounds to guide the design of novel thiophene-oxadiazole hybrids with desired characteristics.
Advanced Computational Techniques
More advanced computational methods, such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations, can provide a more dynamic and quantitative understanding of ligand-receptor interactions, although they are more computationally expensive.
Novel Biological Targets
As our understanding of disease biology grows, new biological targets are continually being identified. Theoretical analysis will play a crucial role in the rapid evaluation of thiophene-oxadiazole hybrids as potential inhibitors of these novel targets.
Section 6: Conclusion
The theoretical analysis of thiophene-oxadiazole hybrids is a powerful and indispensable component of modern drug discovery. By integrating quantum chemical calculations, molecular docking, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of these versatile compounds. The key to success lies in a rigorous, self-validating approach where computational predictions are used to guide synthetic efforts, and experimental results are used to refine the computational models. As computational methods continue to advance, the theoretical analysis of thiophene-oxadiazole hybrids will undoubtedly play an even more prominent role in the development of the next generation of therapeutic agents.
Data Presentation and Visualizations
Table 1: Representative Quantum Chemical Descriptors for a Hypothetical Thiophene-Oxadiazole Hybrid
| Descriptor | Value | Significance |
| EHOMO | -6.5 eV | Relates to electron-donating ability |
| ELUMO | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Influences solubility and intermolecular interactions |
| Electrophilicity Index (ω) | 2.1 eV | Quantifies the ability to accept electrons |
Diagrams
Caption: Molecular structure of a generic thiophene-1,3,4-oxadiazole hybrid.
Caption: Workflow for a combined DFT and molecular docking study.
Caption: Conceptual diagram of ligand-protein interactions.
References
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]
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New Molecules Based On Thiophene and Oxathiazole for Organic Solar Cells Application. RHAZES: Green and Applied Chemistry. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. PMC - NIH. [Link]
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Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online. [Link]
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Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A - ACS Publications. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry. [Link]
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New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. PubMed. [Link]
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Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. ResearchGate. [Link]
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Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | Request PDF. ResearchGate. [Link]
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(PDF) Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. [Link]
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(PDF) Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Synthesis Protocol for 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine: An In-Depth Technical Guide
Introduction: The Significance of the Thiophene-Furazan Scaffold
The conjugation of a thiophene ring with a 1,2,5-oxadiazole (furazan) core represents a compelling structural motif in medicinal chemistry and materials science. The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] The furazan ring, a nitrogen-rich heterocycle, is recognized for its unique electronic properties and its role in energetic materials and as a bioisostere for other functional groups. The specific compound, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, combines these two key heterocycles, offering a versatile platform for the development of novel therapeutic agents and functional materials. This document provides a comprehensive guide to the synthesis of this target molecule, grounded in established chemical principles and referencing key literature in the field.
Retrosynthetic Analysis and Strategy
The synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles, such as the target molecule, typically proceeds through the cyclization of an appropriate acyclic precursor. A logical retrosynthetic disconnection points to a substituted glyoxime as a key intermediate. This intermediate, in turn, can be prepared from a corresponding α-dicarbonyl compound, which can be synthesized from a commercially available thiophene derivative. This multi-step approach allows for the systematic construction of the target molecule from simple starting materials. A published synthesis of 3-Amino-4-(thienyl-2)furazan by Sheremetev and Ovchinnikov confirms the feasibility of this general approach.[2]
Experimental Protocols
PART 1: Synthesis of the Key Intermediate: 1-(Thiophen-2-yl)ethane-1,2-dione
The initial step involves the synthesis of the α-dicarbonyl precursor, 1-(thiophen-2-yl)ethane-1,2-dione, from the readily available 2-acetylthiophene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Acetylthiophene | Reagent | Sigma-Aldrich |
| Selenium Dioxide (SeO₂) | ACS Reagent | Acros Organics |
| Dioxane | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Celite® | --- | MilliporeSigma |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (12.6 g, 0.1 mol) in 200 mL of dioxane.
-
Addition of Oxidizing Agent: To the stirred solution, carefully add selenium dioxide (13.3 g, 0.12 mol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate, washing the filter cake with dichloromethane (3 x 50 mL).
-
Extraction and Drying: Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (70-230 mesh) using a gradient of hexane and ethyl acetate to afford 1-(thiophen-2-yl)ethane-1,2-dione as a yellow oil.
PART 2: Preparation of 1-(Thiophen-2-yl)ethane-1,2-dione dioxime
The synthesized dione is then converted to its corresponding dioxime, the direct precursor to the furazan ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(Thiophen-2-yl)ethane-1,2-dione | As synthesized | --- |
| Hydroxylamine Hydrochloride | 99% | Alfa Aesar |
| Sodium Acetate | Anhydrous | J.T. Baker |
| Ethanol | 200 Proof | Decon Labs |
| Deionized Water | --- | --- |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(thiophen-2-yl)ethane-1,2-dione (7.7 g, 0.05 mol) in 100 mL of ethanol.
-
Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in 50 mL of deionized water.
-
Reaction: Stir the mixture at room temperature for 12 hours. The formation of a precipitate indicates product formation.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water (3 x 30 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40 °C to a constant weight to yield 1-(thiophen-2-yl)ethane-1,2-dione dioxime.
PART 3: Cyclization to this compound
This final step involves the base-mediated cyclization of the dioxime to form the target aminofurazan.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(Thiophen-2-yl)ethane-1,2-dione dioxime | As synthesized | --- |
| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific |
| Ethylene Glycol | ReagentPlus® | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated | VWR |
| Ethyl Acetate | HPLC Grade | VWR |
| Saturated Sodium Bicarbonate Solution | --- | --- |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethylene glycol (100 mL) and potassium hydroxide pellets (5.6 g, 0.1 mol). Heat the mixture to 80 °C with stirring until the KOH is completely dissolved.
-
Addition of Precursor: Add the 1-(thiophen-2-yl)ethane-1,2-dione dioxime (9.1 g, 0.05 mol) to the hot basic solution in portions over 15 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to 160-170 °C and maintain at this temperature for 2 hours. The solution will typically darken in color.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, and then pour it slowly into 400 mL of ice-water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the dropwise addition of concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Characterization: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm the structure and purity.
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
Mechanism and Scientific Rationale
The formation of the aminofurazan ring from the unsymmetrical dioxime is a key transformation. The reaction proceeds via a base-catalyzed intramolecular cyclization. The strong base, potassium hydroxide, deprotonates one of the oxime hydroxyl groups, initiating a nucleophilic attack on the adjacent imine carbon. This is followed by a dehydration cascade, which is facilitated by the high temperature and the polar, high-boiling solvent, ethylene glycol. The exact mechanism for the formation of the amino group in this context is complex but is thought to involve a Beckmann-type rearrangement of one of the oxime groups, followed by intramolecular cyclization and tautomerization to yield the stable aromatic aminofurazan ring system.
Safety and Handling
-
Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Ethylene Glycol: Harmful if swallowed. Work in a well-ventilated area.
-
High Temperatures: The final cyclization step is conducted at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete oxidation or decomposition of the product. | Ensure the selenium dioxide is of high purity. Monitor the reaction closely by TLC and avoid prolonged heating after completion. |
| Incomplete dioxime formation in Part 2 | Incorrect pH or insufficient reaction time. | Ensure the sodium acetate is anhydrous and used in the correct stoichiometry to buffer the reaction mixture. Allow the reaction to proceed for the full recommended time. |
| Oily product after cyclization in Part 3 | Impurities or incomplete reaction. | Ensure the starting dioxime is pure and dry. The reaction temperature is critical; ensure it is maintained within the specified range. Purification by column chromatography may be necessary if recrystallization is ineffective. |
Conclusion
The synthesis of this compound is a multi-step process that is achievable in a standard organic chemistry laboratory. The protocol outlined provides a robust pathway from commercially available starting materials. Careful attention to reaction conditions, particularly temperature control in the final cyclization step, is crucial for achieving a good yield and purity of the final product. This versatile heterocyclic compound holds significant potential for further derivatization and exploration in drug discovery and materials science.
References
-
Sheremetev, A. B., & Ovchinnikov, I. V. (1997). ChemInform Abstract: Synthesis of 3‐Amino‐4‐(thienyl‐2)furazan. ChemInform, 28(18). [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 2022. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 2006. [Link]
-
Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 2014. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 2005. [Link]
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Application Notes and Protocols: 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine in Medicinal Chemistry
Introduction: The Emerging Potential of a Novel Scaffold in Immunotherapy
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can modulate challenging biological targets is of paramount importance. Among these, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor and a high-value target in cancer immunotherapy.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the proliferation and effector function of T-cells, thereby enabling cancer cells to evade immune surveillance.[2][4]
This document provides a comprehensive guide for researchers on the potential applications of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine as a novel investigational agent in medicinal chemistry, with a specific focus on its promise as an IDO1 inhibitor. The 1,2,5-oxadiazole (furazan) scaffold has been identified as a key pharmacophore in several potent IDO1 inhibitors.[5] The strategic incorporation of a thiophene moiety, a privileged heterocycle in medicinal chemistry known for its diverse biological activities, presents an intriguing opportunity for the development of new therapeutic agents.[6]
These application notes will detail the scientific rationale, provide step-by-step experimental protocols for the evaluation of this compound, and offer insights into the interpretation of results for professionals in drug discovery and development.
Scientific Rationale and Mechanistic Insights
The therapeutic hypothesis for inhibiting IDO1 is to restore the anti-tumor immune response by preventing tryptophan depletion and kynurenine accumulation in the tumor microenvironment.[1] This, in turn, is expected to reactivate suppressed T-cells and enhance the efficacy of other immunotherapies.
The 1,2,5-oxadiazole ring system is a bioisosteric replacement for other functional groups and is present in various biologically active molecules.[7][8] Derivatives of 1,2,5-oxadiazole have been designed and synthesized as potent inhibitors of IDO1.[9] The thiophene ring is a versatile scaffold in drug design, known to participate in various non-covalent interactions with biological targets.[6] The combination of these two moieties in this compound suggests a strong potential for high-affinity binding to the heme cofactor within the active site of the IDO1 enzyme.
The IDO1 Signaling Pathway and Points of Intervention
IDO1's immunosuppressive effects are mediated through two primary mechanisms:
-
Tryptophan Depletion: The reduction in local tryptophan concentration activates the General Control Nonderepressible 2 (GCN2) stress-kinase pathway in T-cells. This leads to cell cycle arrest and anergy.[2][4]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that can induce T-cell apoptosis and promote the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs).[2][4]
By inhibiting IDO1, this compound is hypothesized to block these pathways, thereby restoring T-cell function and promoting an anti-tumor immune response.
Caption: IDO1 Pathway and Point of Inhibition.
Experimental Protocols
The following protocols provide a framework for the initial characterization and validation of this compound as a potential IDO1 inhibitor.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbate and Methylene Blue (cofactors)
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates
-
Plate reader (absorbance at 480 nm)
Procedure:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Serially dilute this compound in DMSO, followed by dilution in the reaction buffer.
-
In a 96-well plate, add 50 µL of the diluted compound or vehicle control (DMSO).
-
Add 50 µL of recombinant IDO1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of 400 µM L-tryptophan solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for In Vitro IDO1 Assay.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay measures the ability of the test compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or SKOV-3 human cancer cell lines
-
Human interferon-gamma (IFN-γ)
-
Complete cell culture medium
-
L-Tryptophan
-
Reagents for kynurenine detection as in Protocol 1
-
96-well cell culture plates
Procedure:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
The next day, treat the cells with 100 ng/mL of IFN-γ to induce IDO1 expression.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in Protocol 1.[9]
-
Determine the cellular IC50 value.
Protocol 3: T-Cell Co-Culture Assay
This assay assesses the ability of the test compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cancer cells.[10]
Materials:
-
IDO1-expressing cancer cells (e.g., IFN-γ treated SKOV-3)
-
Jurkat T-cell line
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
Reagents for a cell proliferation assay (e.g., MTS or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed IFN-γ-induced IDO1-expressing cancer cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Add Jurkat T-cells to the wells at a density of 1 x 10^4 cells/well.[11]
-
Stimulate T-cell proliferation with PHA and PMA.[11]
-
Co-culture for 72 hours.
-
Measure T-cell proliferation using a suitable assay.
-
Determine the EC50 value for the rescue of T-cell proliferation.
Data Presentation and Interpretation
Quantitative data should be systematically organized to facilitate comparison and interpretation.
Table 1: Biological Activity of Reference and Investigational Compounds
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Epacadostat | IDO1 | Enzymatic | 72 | [5] |
| Epacadostat | IDO1 | Cellular (HeLa) | 7.1 | [5] |
| This compound | IDO1 | Enzymatic | To be determined | N/A |
| This compound | IDO1 | Cellular | To be determined | N/A |
| This compound | IDO1 | T-Cell Co-Culture | To be determined | N/A |
Note: The data for the title compound is hypothetical and serves as a template for experimental recording.
Conclusion and Future Directions
The strategic combination of the 1,2,5-oxadiazole and thiophene scaffolds in this compound presents a compelling starting point for the development of novel IDO1 inhibitors. The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. Favorable results from these assays would warrant further investigation, including selectivity profiling against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), pharmacokinetic studies, and in vivo efficacy evaluation in syngeneic tumor models. This systematic approach will be crucial in determining the therapeutic potential of this promising molecule in the field of cancer immunotherapy.
References
-
IDO1 in cancer: a Gemini of immune checkpoints. PMC - PubMed Central - NIH. Available at: [Link]
-
IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. AACR Journals. Available at: [Link]
-
IDO Expression in Cancer: Different Compartment, Different Functionality? Frontiers. Available at: [Link]
-
The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. PMC. Available at: [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available at: [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. Available at: [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Available at: [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. Available at: [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]
-
Synthesis and biological evaluation of newer 1,3,4-oxadiazoles incorporated with benzothiazepine and benzodiazepine moieties. ResearchGate. Available at: [Link]
-
A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]
-
Novel Substituted Piperazine Amide Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors. PMC - NIH. Available at: [Link]
-
IDO1 inhibitors(Hutchison MediPharma). Synapse. Available at: [Link]
-
(PDF) Structural Exploration and Quantitative Structure-Activity Relationships Properties for 1.2.5-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
- Substituted n′-hydroxycarbamimidoyl-1,2,5-oxadiazole compounds as indoleamine 2,3-dioxygenase (IDO) inhibitors. Google Patents.
-
This compound. Crysdot LLC. Available at: [Link]
Sources
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpbsci.com [jpbsci.com]
- 8. ijper.org [ijper.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Introduction: Unlocking the Potential of a Privileged Scaffold
The 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine core represents a fascinating heterocyclic scaffold for medicinal chemistry and materials science. The fusion of the electron-deficient 1,2,5-oxadiazole (furazan) ring with the electron-rich thiophene moiety creates a unique electronic landscape. The primary amino group at the 3-position of the oxadiazole ring serves as a versatile synthetic handle, allowing for a wide range of derivatization reactions. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of biological activity and material performance.
This comprehensive guide provides detailed protocols for the synthesis of the parent compound and its subsequent derivatization through N-acylation, N-alkylation, sulfonylation, and diazotization reactions. The methodologies presented are grounded in established principles of heterocyclic chemistry and are designed to be readily adaptable for the exploration of novel chemical space.
Part 1: Synthesis of the Starting Material: this compound
A reliable synthesis of the title compound is paramount for any derivatization campaign. A common and effective method for the preparation of 4-substituted-1,2,5-oxadiazol-3-amines involves a two-step sequence starting from the corresponding nitrile. This involves the formation of an amidoxime intermediate, followed by cyclization.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 4-aryl-1,2,5-oxadiazol-3-amines.
Step 1: Synthesis of Thiophene-2-carboximidamide (Thiophene-2-amidoxime)
-
Reaction: Thiophene-2-carbonitrile is reacted with hydroxylamine to form the corresponding amidoxime.
-
Reagents and Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude thiophene-2-carboximidamide, which can often be used in the next step without further purification.
-
Step 2: Cyclization to this compound
-
Reaction: The thiophene-2-carboximidamide is cyclized with a suitable C1 synthon, such as cyanogen bromide, to form the amino-oxadiazole ring.
-
Reagents and Materials:
-
Thiophene-2-carboximidamide (from Step 1)
-
Cyanogen bromide (BrCN)
-
Potassium bicarbonate
-
Acetonitrile
-
Ice bath
-
-
Procedure:
-
Dissolve the crude thiophene-2-carboximidamide (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath and add potassium bicarbonate (2.0 eq).
-
Slowly add a solution of cyanogen bromide (1.1 eq) in acetonitrile. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Figure 1: Synthetic workflow for this compound.
Part 2: Derivatization Protocols
The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations.
Protocol 2: N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly impacting biological activity.
-
Reaction: The primary amine reacts with an acylating agent (e.g., acyl chloride or anhydride) in the presence of a base.
-
Reagents and Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or anhydride
-
Base (e.g., triethylamine, pyridine, or diisopropylethylamine - DIPEA)
-
Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen aprotic solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
| Acylating Agent | Base | Solvent | Typical Reaction Time (h) |
| Benzoyl chloride | Triethylamine | DCM | 2-4 |
| Acetyl chloride | Pyridine | THF | 1-3 |
| Acetic anhydride | DIPEA | DMF | 4-8 |
Table 1: Representative conditions for N-acylation.
Protocol 3: N-Alkylation
N-alkylation introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule.
-
Reaction: The primary amine undergoes nucleophilic substitution with an alkyl halide in the presence of a base.
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, cesium carbonate, or sodium hydride)
-
Polar aprotic solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or acetonitrile)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Alkylating Agent | Base | Solvent | Temperature (°C) |
| Methyl iodide | K₂CO₃ | DMF | Room Temp. |
| Benzyl bromide | Cs₂CO₃ | Acetonitrile | 50 |
| Ethyl bromoacetate | NaH | THF | 0 to Room Temp. |
Table 2: Representative conditions for N-alkylation.
Protocol 4: Sulfonylation
The introduction of a sulfonamide group can enhance water solubility and provide additional hydrogen bonding interactions, a strategy often employed in drug design.[1]
-
Reaction: The primary amine reacts with a sulfonyl chloride in the presence of a base.
-
Reagents and Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Base (e.g., pyridine or triethylamine)
-
Aprotic solvent (e.g., DCM or pyridine)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (which can act as both solvent and base) or in DCM with triethylamine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 6-24 hours.
-
If using pyridine, remove it under reduced pressure. If using DCM, wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer and concentrate.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
-
Figure 2: Key derivatization pathways for the title compound.
Protocol 5: Diazotization and Sandmeyer-Type Reactions
Diazotization of the primary amino group to form a diazonium salt, followed by its displacement, offers a powerful method to introduce a variety of substituents that are otherwise difficult to install.[1] It is important to note that the electron-withdrawing nature of the 1,2,5-oxadiazole ring can make diazotization challenging.
-
Reaction: The primary amine is treated with a nitrosating agent (e.g., sodium nitrite in strong acid) to form a diazonium salt, which is then reacted in situ with a nucleophile (e.g., CuCl, CuBr, KI).
-
Reagents and Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Strong acid (e.g., HCl, H₂SO₄)
-
Copper(I) salt (e.g., CuCl, CuBr) or Potassium Iodide (KI)
-
Ice-salt bath
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of the strong acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq), keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of the copper(I) salt in the corresponding acid (for Sandmeyer reaction) or an aqueous solution of KI.
-
Slowly add the cold diazonium salt solution to the nucleophile solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Applications and Scientific Rationale
The derivatization of this compound opens avenues to a diverse range of compounds with potential applications in:
-
Medicinal Chemistry: The thiophene ring is a well-known pharmacophore present in numerous approved drugs.[2] The 1,2,5-oxadiazole ring can act as a bioisostere for ester and amide groups, improving metabolic stability.[3] Sulfonamide derivatives of heterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, and anticancer properties.[1]
-
Materials Science: The unique electronic properties of the thiophene-oxadiazole system make these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Derivatization can be used to tune the electronic properties and solid-state packing of these materials.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and derivatization of this compound. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new opportunities in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate and reagent is encouraged to achieve the best possible outcomes.
References
-
Shafiee, A., & Ghassem-zadeh, M. (2000). Synthesis of some new 4-aryl-1,2,5-oxadiazol-3-amines. Journal of Heterocyclic Chemistry, 37(3), 645-647. Available at: [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new thiophene, thieno[2,3-b]pyridine, and thieno[3,2-d]pyrimidine derivatives with potential antimicrobial activity. Turkish Journal of Chemistry, 38(5), 877-889. Available at: [Link]
-
Bollikolla, H. B., & Varala, R. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). 1,3,4-Oxadiazole derivatives: a patent review. Expert opinion on therapeutic patents, 24(4), 419–441. Available at: [Link]
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Application Notes & Protocols for In Vivo Studies with Thiophenyl Oxadiazole Amine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving thiophenyl oxadiazole amine derivatives. The 1,3,4-oxadiazole core is a privileged heterocyclic scaffold known to be a structural component of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Thiophenyl and amine substitutions on this core can significantly modulate these activities, often enhancing potency and altering pharmacokinetic profiles.[6][7] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind critical experimental choices to ensure the generation of robust, reproducible, and translatable preclinical data. It covers foundational principles from animal model selection and compound formulation to detailed, step-by-step protocols for pharmacokinetic (PK) and efficacy studies.
Foundational Knowledge & Preclinical Rationale
The Thiophenyl Oxadiazole Amine Scaffold
The 1,3,4-oxadiazole ring is an aromatic, five-membered heterocycle that is isosteric to ester and amide functionalities. This property, combined with its favorable metabolic stability and ability to engage in hydrogen bonding, makes it a valuable component in medicinal chemistry.[1] The addition of a thiophenyl group can enhance lipophilicity, influencing membrane permeability and interaction with hydrophobic pockets in target proteins, while the amine moiety provides a key site for hydrogen bonding and salt formation, which can be critical for solubility and target engagement. Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, with various compounds demonstrating potent activity against a range of cancer cell lines, including those of the breast, colon, and liver.[6][7][8][9][10]
Postulated Mechanism of Action (MoA)
While the precise MoA can vary based on the specific substitutions, many anticancer 1,3,4-oxadiazole derivatives function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets include tyrosine kinases (e.g., VEGFR-2), histone deacetylases (HDACs), and components of the NF-κB signaling pathway.[8][10] An essential first step before embarking on in vivo studies is to have a well-defined, evidence-based hypothesis regarding the compound's MoA, typically derived from robust in vitro cell-based assays and molecular docking studies.
Hypothetical Signaling Pathway Targeted by a Thiophenyl Oxadiazole Amine Derivative
Caption: Postulated inhibition of the MAPK/ERK signaling pathway.
Application Notes: Designing a Robust In Vivo Study
The overarching goal of preclinical in vivo research is to conduct studies with high scientific rigor to ensure that the data generated is reliable and can inform clinical translation.[11][12][13] This requires careful planning in three key areas: compound formulation, study design, and animal model selection.
Compound Formulation: Overcoming Poor Solubility
A significant challenge with many heterocyclic small molecules is poor aqueous solubility.[14][15] An inadequate formulation can lead to low and erratic bioavailability, rendering efficacy studies uninterpretable.[16]
Causality: The chosen formulation vehicle must dissolve the compound and maintain its solubility in vivo upon administration to allow for absorption into the systemic circulation. Precipitation at the injection site (e.g., intraperitoneal) or in the gastrointestinal tract (oral) is a primary cause of failed studies.
Common Formulation Strategies:
| Strategy | Components | Pros | Cons | Citation |
| Co-solvent System | DMSO, PEG400, Ethanol, Saline, Tween 80 | Simple to prepare; suitable for initial screens. | Can cause vehicle-induced toxicity; risk of precipitation upon dilution in blood. | [14][17] |
| Lipid-Based System | Corn oil, Sesame oil, SEDDS/SMEDDS | Enhances oral absorption for lipophilic compounds (BCS Class II/IV). | Can be complex to optimize; potential for GI intolerance. | [16][18] |
| Nanosuspension | Wet-milling or high-pressure homogenization | Increases surface area for dissolution; suitable for IV, SC, or oral routes. | Requires specialized equipment; potential for physical instability (aggregation). | [18] |
Recommendation: For initial tolerability and PK studies, a simple co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) is often sufficient. For pivotal efficacy studies, investing time in developing a more robust formulation like a self-emulsifying drug delivery system (SEDDS) or a nanosuspension is highly advised.[16][17]
Study Design: From Pharmacokinetics to Efficacy
A logical progression of studies is critical. It is inefficient and scientifically unsound to proceed to a complex efficacy model without first understanding the compound's behavior in the animal.[11]
Overall In Vivo Study Workflow
Caption: A logical, sequential workflow for preclinical in vivo evaluation.
-
Dose Range Finding (Tolerability): The first step is to determine the maximum tolerated dose (MTD). This involves administering escalating single doses to small groups of animals and monitoring for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) over several days.
-
Pharmacokinetic (PK) Study: This study measures the absorption, distribution, metabolism, and excretion (ADME) of the drug.[19] The goal is to understand the drug's exposure (Cmax, AUC) and half-life (t½) at a given dose, which is essential for designing an effective dosing regimen for the efficacy study.[20][21]
-
Efficacy Study: This is the definitive test of the compound's therapeutic effect in a disease model. The study design must include appropriate controls (vehicle group, positive control/standard-of-care), randomization of animals, and blinded assessment of endpoints to mitigate experimental bias.[11]
Animal Model Selection: Relevance and Practicality
The choice of animal model is paramount and should be guided by the therapeutic indication. For anticancer studies, subcutaneous xenograft models are a common and practical starting point.[22]
Why this choice? Subcutaneous models, where human cancer cells are injected under the skin of an immunocompromised mouse, allow for easy, non-invasive monitoring of tumor growth via caliper measurements.[22][23]
Key Considerations:
-
Mouse Strain: Severely immunocompromised strains like NOD-scid IL2Rgamma(null) (NSG) mice are often required for robust engraftment of human cells and patient-derived tissues.[22]
-
Cell Line: The chosen cancer cell line should ideally have a known sensitivity to the compound's proposed mechanism of action based on in vitro data.
-
Tumor Implantation: Co-injection of tumor cells with a basement membrane matrix (e.g., Matrigel or Cultrex BME) can significantly improve tumor take rates and growth consistency.[23][24]
Detailed Experimental Protocols
These protocols are provided as templates and should be adapted based on the specific properties of the test compound and institutional IACUC guidelines.
Protocol 1: Formulation of a Thiophenyl Oxadiazole Amine Derivative in a Co-Solvent Vehicle
Objective: To prepare a 5 mg/mL solution for intraperitoneal (IP) administration.
Materials:
-
Test Compound (TC)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 400 (Polyethylene glycol 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh 5 mg of the TC into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube. Vortex vigorously for 2-3 minutes until the TC is fully dissolved. A brief sonication may be used if necessary.
-
Add 400 µL of PEG 400 to the solution. Vortex for 1 minute to ensure complete mixing. The solution should remain clear.
-
In a dropwise manner, while vortexing, add 500 µL of sterile saline. This slow addition is critical to prevent precipitation.
-
Visually inspect the final 1 mL solution for any signs of precipitation. The final vehicle composition is 10% DMSO, 40% PEG 400, 50% Saline.
-
Administer to animals within 1-2 hours of preparation. Do not store this type of formulation.
Protocol 2: Mouse Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of the TC after a single IP dose.
Animals:
-
Male CD-1 or Swiss Webster mice (n=3 per time point, or n=4-5 for serial bleeding)
-
Age: 6-8 weeks
-
Weight: 20-25 g
Procedure:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast animals for 4 hours before dosing (water ad libitum).
-
Administer the TC at the desired dose (e.g., 20 mg/kg) via IP injection. The injection volume should be 10 µL/g body weight. Record the exact time of dosing for each animal.
-
Collect blood samples (~50-100 µL) at designated time points. A typical schedule for a small molecule is: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Blood can be collected via submandibular or saphenous vein bleeding for serial samples.[20] The final time point can be a terminal collection via cardiac puncture under anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Place on ice immediately.
-
Process blood to plasma by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
Aspirate the plasma supernatant and store it at -80°C until analysis by a validated LC-MS/MS method.
Protocol 3: In Vivo Efficacy in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor activity of the TC against a human cancer cell line.
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 breast cancer) under recommended conditions. Ensure cells are in the exponential growth phase and have high viability (>95%) on the day of implantation.[22][24]
-
Implantation:
-
Harvest and count the cells.
-
Resuspend the cells in serum-free media or HBSS at a concentration of 10 x 10^6 cells per 100 µL.
-
On ice, mix the cell suspension 1:1 with high-concentration Matrigel (or Cultrex BME). The final injection volume will be 200 µL containing 5 x 10^6 cells.[23]
-
Inject the cell/Matrigel suspension subcutaneously into the right flank of female NSG mice (6-8 weeks old).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin monitoring tumor volume 2-3 times per week once they become palpable.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Treatment:
-
When mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Example Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% Saline), IP, daily.
-
Group 2: Test Compound (e.g., 20 mg/kg), IP, daily.
-
Group 3: Positive Control (Standard-of-care drug), administered as per literature.
-
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any clinical signs of toxicity. Define endpoints for euthanasia (e.g., tumor volume > 2000 mm³, >20% body weight loss, ulceration).
-
-
Study Termination:
-
At the end of the study (e.g., 21-28 days), euthanize all animals.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., histology, Western blot for PD markers).
-
Data Analysis & Interpretation
-
PK Data: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) to determine key parameters (Cmax, Tmax, AUC, t½).
-
Efficacy Data: The primary endpoint is typically Tumor Growth Inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group at the end of the study. Statistical significance should be assessed using appropriate methods (e.g., t-test or ANOVA).
References
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- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Deriv
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- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protoc. 2022.
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Application Notes and Protocols for Thiophene-Oxadiazole Hybrids as Enzyme Inhibitors
Introduction: The Emerging Significance of Thiophene-Oxadiazole Hybrids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategy of molecular hybridization—linking two or more pharmacophores to create a single molecule with enhanced affinity and efficacy—has proven to be a powerful tool in drug discovery. Among the various heterocyclic scaffolds, thiophene and 1,3,4-oxadiazole moieties have garnered significant attention. Thiophene, a sulfur-containing five-membered aromatic ring, and its derivatives are known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1] Similarly, the 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, contributing to improved metabolic stability and acting as a crucial pharmacophore in various therapeutic agents.[2]
The fusion of these two privileged scaffolds into thiophene-oxadiazole hybrids has yielded a novel class of compounds with potent and often selective enzyme inhibitory activities. These hybrids have demonstrated remarkable potential in targeting a range of enzymes implicated in various diseases, including cancer, microbial infections, and neurological disorders.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiophene-oxadiazole hybrids as enzyme inhibitors. It delves into their mechanism of action and offers detailed, field-proven protocols for their evaluation against key enzyme targets such as carbonic anhydrases, ureases, and protein kinases.
Mechanism of Action: A Tale of Two Moieties
The inhibitory prowess of thiophene-oxadiazole hybrids stems from the synergistic interplay between the thiophene and oxadiazole rings, along with their various substituents. The planar structure of the hybrid scaffold often allows for effective binding within the active sites of target enzymes.[5]
The thiophene ring can engage in various non-covalent interactions, including hydrophobic, π-π stacking, and hydrogen bonding with amino acid residues in the enzyme's active site. The sulfur atom can also act as a hydrogen bond acceptor. The 1,3,4-oxadiazole ring, with its two nitrogen atoms and one oxygen atom, provides multiple sites for hydrogen bonding and coordination with metal ions present in the active sites of metalloenzymes.[6] The specific mechanism of inhibition is highly dependent on the target enzyme and the substitution pattern on the hybrid scaffold.
For instance, in the inhibition of carbonic anhydrases, the sulfonamide group, if present, can coordinate with the zinc ion in the active site, while the thiophene-oxadiazole core can form extensive interactions with surrounding amino acid residues, leading to potent inhibition.[7][8] In the case of urease, another metalloenzyme, the heterocyclic rings can chelate the nickel ions in the active site, thereby disrupting the catalytic activity.[9][10] For kinases, these hybrids can act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of substrate proteins.[11]
Diagram of the General Structure of Thiophene-Oxadiazole Hybrids
Workflow for the carbonic anhydrase inhibition assay.
Protocol 2: Urease Inhibition Assay
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori. [12]This protocol utilizes the Berthelot (indophenol) method, a colorimetric assay that quantifies the amount of ammonia produced. [12] Materials and Reagents:
-
Jack bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Test thiophene-oxadiazole hybrid compounds
-
Thiourea (positive control inhibitor)
-
Phosphate buffer (20 mM, pH 7.5)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 625-670 nm
Procedure:
-
Reagent Preparation:
-
Urease Enzyme Solution: Prepare a solution of urease in phosphate buffer.
-
Urea Solution (Substrate): Prepare a solution of urea in phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of phosphate buffer to each well. [13] * Add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent. [13] * Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 40 µL of phenol-nitroprusside solution and 70 µL of alkaline hypochlorite solution to each well.
-
Incubate at room temperature for 20 minutes for color development. [12] * Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100 [12] * Determine the IC50 values as described in the carbonic anhydrase assay protocol.
-
Urease Inhibition Assay Workflow
A step-by-step workflow for the urease inhibition assay.
Protocol 3: Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. [14]Their dysregulation is implicated in numerous diseases, particularly cancer. [15]This protocol describes a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. [14] Materials and Reagents:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Test thiophene-oxadiazole hybrid compounds
-
Staurosporine (non-selective kinase inhibitor, positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compounds and staurosporine in 100% DMSO. Create serial dilutions in DMSO. [14] * Kinase Reaction Mixture: Prepare a mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically. [14]
-
-
Assay Protocol:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well. [14] * Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding. [14] * Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. [14] * Incubate the plate at 30°C for 60 minutes. [14] * ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [14] * Incubate for 40 minutes at room temperature. [14] * Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. [14] * Incubate for 30 minutes at room temperature. [14]
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. [14] * Calculate the percentage of inhibition and determine the IC50 values as previously described.
-
Luminescence-Based Kinase Inhibition Assay Workflow
Workflow of a luminescence-based kinase inhibition assay.
Data Presentation and Interpretation
For effective comparison and interpretation of results, it is crucial to present the data in a clear and organized manner. Summarizing the IC50 values in a table allows for a direct comparison of the inhibitory potencies of different thiophene-oxadiazole hybrids against the target enzymes.
Table 1: Inhibitory Activity of Thiophene-Oxadiazole Hybrids against Target Enzymes
| Compound ID | Carbonic Anhydrase IC50 (nM) | Urease IC50 (µM) | Kinase X IC50 (nM) |
| TOH-1 | 150 | 5.2 | 25 |
| TOH-2 | 25 | 1.8 | >10,000 |
| TOH-3 | >10,000 | 25.6 | 8 |
| Positive Control | Acetazolamide: 12 nM | Thiourea: 22.3 µM [10] | Staurosporine: 5 nM [14] |
This table provides an example of how to present the IC50 data for a series of thiophene-oxadiazole hybrids (TOH) against different enzyme targets. The inclusion of a positive control for each assay is essential for validating the experimental results.
Conclusion and Future Perspectives
Thiophene-oxadiazole hybrids represent a promising class of enzyme inhibitors with significant potential for the development of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the in vitro evaluation of these compounds. Further studies, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo experiments in relevant disease models, are essential to fully elucidate their therapeutic potential. The versatility of the thiophene-oxadiazole scaffold allows for extensive structural modifications, offering exciting opportunities for the design of next-generation enzyme inhibitors with enhanced potency and selectivity.
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Gao, R., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14219-14230. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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El-Sayed, M. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 23. [Link]
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Bhatt, D. M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Synthetic Communications, 56(1), 1-17. [Link]
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Chitra, A., Santhanakrishnan, K., & Senthil Kumar, N. (2024). Synthesis, Docking Studies And Biological Evaluation Of Thiophene-Oxadiazole Hybrid Derivatives. Journal of Advanced Zoology, 45(S1), 1-10. [Link]
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protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
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Iqbal, H., et al. (2023). Design, Synthesis and Evaluation of Aryl‐Tailored Oxadiazole‐thiones as New Urease Inhibitors. ChemistrySelect, 8(8), e202204558. [Link]
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Patil, S. B., et al. (2023). New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. Bioorganic Chemistry, 142, 107003. [Link]
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Bhatt, D. M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. [Link]
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Ibrar, A., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12, 1386581. [Link]
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El-Damasy, A. K., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future Medicinal Chemistry, 13(14), 1249-1267. [Link]
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Küçükgüzel, Ş. G., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Medicinal Chemistry Research, 33(11), 2150-2168. [Link]
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Khan, K. M., et al. (2014). Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives. Bioinorganic Chemistry and Applications, 2014, 723853. [Link]
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American Society for Microbiology. (2010, November 11). Urease Test Protocol. Retrieved from [Link]
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Kamal, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(21), 7435. [Link]
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Bio-Techne. (n.d.). Urease Assay Kit. Retrieved from [Link]
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ResearchGate. (2017, November 24). What is the best protocol for urease inhibition assay?. Retrieved from [Link]
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Küçükgüzel, Ş. G., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. [Link]
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Ghorab, M. M., et al. (2021). Benzimidazolone-piperazine/triazole/thiadiazole/furan/thiophene conjugates: Synthesis, in vitro urease inhibition, and in silico molecular docking studies. Archiv der Pharmazie, 354(11), e2100223. [Link]
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Nocentini, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(9), 2297. [Link]
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Nocentini, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]
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Ibrar, A., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. PMC. [Link]
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Hoffman, J. M., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3891-3896. [Link]
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De Simone, G., et al. (2013). Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 23(22), 6144-6148. [Link]
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Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
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Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1855-1896. [Link]
-
Asati, V., & Sharma, S. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1334-1357. [Link]
-
Szymański, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2402. [Link]
-
Ghorab, M. M., et al. (2021). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules, 26(11), 3183. [Link]
-
Petraitis, J., et al. (2021). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 26(16), 4999. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
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- 15. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Welcome to the technical support center dedicated to the synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following information is synthesized from established chemical principles and available literature to provide a comprehensive resource.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, which is also known as 3-amino-4-(thienyl-2)furazan. The proposed synthetic route starts from the readily available 2-acetylthiophene.
Q1: I am having trouble with the first step, the nitrosation of 2-acetylthiophene. My yields are low and I'm observing significant side product formation. What could be the issue?
A1: Low yields and side products in the nitrosation of ketones like 2-acetylthiophene often stem from improper reaction conditions. The reaction involves the formation of an α-keto-oxime, and its success is highly dependent on the choice of nitrosating agent and the control of the reaction temperature.
Troubleshooting & Optimization:
-
Choice of Nitrosating Agent: While various nitrosating agents can be used, alkyl nitrites (e.g., isoamyl nitrite) in the presence of a suitable base (e.g., sodium ethoxide) are commonly employed. Ensure your alkyl nitrite is of high purity and has not decomposed.
-
Temperature Control: This reaction is often exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the addition of reagents to prevent side reactions such as self-condensation of the starting material or decomposition of the product.
-
Base Selection: The choice and stoichiometry of the base are critical. A strong base is required to deprotonate the α-carbon of the ketone. Ensure the base is anhydrous and added slowly to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.
Q2: The oximation of the α-keto-oxime to form thienylglyoxime is not proceeding to completion. How can I improve the conversion?
A2: The conversion of the α-keto-oxime to the corresponding glyoxime by reaction with hydroxylamine is generally a straightforward process. However, incomplete conversion can be due to several factors.
Troubleshooting & Optimization:
-
Purity of Starting Material: Ensure that the α-keto-oxime from the previous step is sufficiently pure. Impurities can interfere with the oximation reaction.
-
Stoichiometry of Hydroxylamine: Use a slight excess of hydroxylamine hydrochloride along with a base (e.g., sodium acetate or pyridine) to neutralize the HCl and drive the reaction to completion.
-
pH Control: The pH of the reaction mixture can influence the rate of oximation. Maintaining a slightly acidic to neutral pH is often optimal.
-
Reaction Time and Temperature: While the reaction is typically carried out at room temperature or with gentle heating, optimizing both the time and temperature may be necessary for your specific substrate. Monitor the reaction by TLC.
Q3: I am struggling with the cyclization of thienylglyoxime to the 1,2,5-oxadiazole (furazan) ring. What are the critical parameters for this step?
A3: The dehydration and cyclization of a glyoxime to a furazan ring is a key step that can be challenging. The choice of dehydrating agent and reaction conditions are paramount for a successful transformation.
Troubleshooting & Optimization:
-
Dehydrating Agent: A variety of dehydrating agents can be employed, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or acetic anhydride. The reactivity of these agents varies, and the optimal choice may need to be determined empirically.
-
Solvent: The reaction is typically performed in a high-boiling inert solvent like xylene or toluene, especially when using dehydrating agents that require elevated temperatures.[1]
-
Temperature and Reflux: This cyclization often requires heating under reflux for several hours.[1] Ensure that the temperature is maintained consistently and that the reflux is efficient.
-
Work-up Procedure: Careful work-up is necessary to remove the dehydrating agent and any byproducts. This may involve quenching the reaction mixture with ice-water and extraction.
Q4: The final amination step to produce this compound is giving me a complex mixture of products. How can I achieve a cleaner reaction?
A4: The introduction of an amino group onto the furazan ring can be a delicate process. The specific precursor to the amine (e.g., a nitro or chloro derivative of the furazan) will dictate the appropriate amination conditions. Assuming a precursor that can undergo nucleophilic aromatic substitution, the following points are critical.
Troubleshooting & Optimization:
-
Choice of Aminating Agent: The choice of ammonia source is important. Aqueous or alcoholic ammonia, or a protected amine followed by deprotection, can be used. The concentration and solvent will play a significant role.
-
Reaction Conditions: This step may require elevated temperatures and pressure (e.g., in a sealed tube or autoclave) to proceed at a reasonable rate.
-
Catalyst: In some cases, a catalyst may be necessary to facilitate the amination.
-
Purification: Aminofurazans can be challenging to purify due to their polarity. Column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexane) is often required. Care should be taken to avoid decomposition on the stationary phase.
Q5: My synthesis of a related aminofurazan has a dangerous exothermic profile. How can I mitigate this risk?
A5: The synthesis of some furazan derivatives, particularly those involving energetic materials, can indeed be highly exothermic and potentially hazardous.[2] It is crucial to approach these reactions with caution.
Safety & Optimization:
-
Scale: Always perform initial trials on a small scale to assess the reaction's thermal behavior.
-
Slow Addition of Reagents: Add reagents slowly and portion-wise, especially during the nitrosation and cyclization steps.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain the desired low temperature and to dissipate any heat generated during the reaction.
-
Dilution: Running the reaction in a larger volume of solvent can help to better control the temperature.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
-
Process Safety Analysis: For larger scale synthesis, a thorough process safety analysis, including reaction calorimetry, is highly recommended to understand the thermal risks involved.[2]
Experimental Protocols
The following are generalized protocols based on the likely synthetic pathway. It is imperative to consult original literature and perform a thorough safety assessment before conducting any experiment.
Protocol 1: Synthesis of 2-(Hydroxyimino)-1-(thiophen-2-yl)ethan-1-one (α-Keto-oxime)
-
To a solution of 2-acetylthiophene (1 equivalent) in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise.
-
After stirring for 30 minutes, add isoamyl nitrite (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-(Thiophen-2-yl)ethane-1,2-dione dioxime (Thienylglyoxime)
-
Dissolve the 2-(hydroxyimino)-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the thienylglyoxime.
Protocol 3: Synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazole
-
To a suspension of thienylglyoxime (1 equivalent) in a high-boiling solvent such as xylene, carefully add a dehydrating agent like phosphorus pentoxide (2-3 equivalents) in portions.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of this compound
Note: This is a generalized protocol and the starting material for this step (e.g., a nitro or halo-furazan) would need to be synthesized first. The following assumes a nucleophilic substitution pathway.
-
In a sealed tube, dissolve the appropriate 3-substituted-4-(thiophen-2-yl)-1,2,5-oxadiazole precursor (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).
-
Add a source of ammonia (e.g., a saturated solution of ammonia in ethanol) in excess.
-
Heat the sealed tube at a temperature between 80-120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully open the tube.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Data Summary
Table 1: Key Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Nitrosation | 2-Acetylthiophene, Isoamyl nitrite, NaOEt | 0-5 | 60-80 | Strict temperature control is crucial to avoid side reactions. |
| Oximation | α-Keto-oxime, NH₂OH·HCl, NaOAc | 25-50 | 70-90 | Ensure complete conversion of the starting material. |
| Cyclization | Thienylglyoxime, P₂O₅ | Reflux (e.g., 140) | 50-70 | Choice of dehydrating agent and anhydrous conditions are critical.[1] |
| Amination | 3-Substituted-furazan, Ammonia source | 80-120 | 40-60 | May require high pressure and temperature; purification can be challenging. |
Visualizations
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from 2-acetylthiophene.
Troubleshooting Logic for Low Yield in Furazan Cyclization
Caption: Troubleshooting decision tree for the cyclization step.
References
-
Sheremetev, A. B., & Ovchinnikov, I. V. (1997). ChemInform Abstract: Synthesis of 3-Amino-4-(thienyl-2)furazan. ChemInform, 28(18). [Link]
-
Parrish, D. A., & Shreeve, J. M. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(5), 883-887. [Link]
-
Sharba, A. H. K., Al-Bayati, R. H., Aouad, M., & Rezki, N. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1161-1168. [Link]
Sources
Technical Support Center: Overcoming Challenges in the Synthesis of Thiophenyl Oxadiazoles
Welcome to the technical support center for the synthesis of thiophenyl oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), validated experimental protocols, and data-driven insights to help you navigate the common challenges and optimize the synthesis of these valuable heterocyclic compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with thiophenyl oxadiazoles.
Q1: What are the most common and reliable synthetic routes for preparing 2,5-disubstituted-1,3,4-oxadiazoles bearing a thiophene ring?
The most prevalent and versatile method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[1][2] This intermediate is typically formed in one of two ways:
-
Route A: Reaction of a thiophene carboxylic acid (or its more reactive acid chloride derivative) with an aryl/alkyl hydrazide.
-
Route B: Reaction of a thiophene carbohydrazide with an aryl/alkyl carboxylic acid (or acid chloride).
Once the diacylhydrazine is formed (or generated in situ), it is cyclized using a dehydrating agent to form the 1,3,4-oxadiazole ring.[3] A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common.[1][4]
Q2: Why is the choice of the cyclizing/dehydrating agent so critical for the success of the reaction?
The cyclizing agent is the linchpin of the synthesis, as its primary role is to facilitate the intramolecular nucleophilic attack and subsequent dehydration that forms the stable aromatic oxadiazole ring. The choice of agent dictates the required reaction conditions and can significantly impact yield and purity.
-
Harsh Reagents (e.g., POCl₃, Polyphosphoric Acid - PPA): These are highly effective and widely used, capable of dehydrating even stubborn substrates.[1][5] However, they often require elevated temperatures and can be incompatible with sensitive functional groups on the starting materials.[6]
-
Milder Reagents (e.g., TBTU, TCCA, Burgess Reagent): Modern coupling and dehydrating agents can promote cyclization under milder, often room-temperature, conditions.[5][7] These are ideal for complex molecules with sensitive functionalities but may be less effective for unreactive substrates.
-
Oxidative Cyclization Reagents (e.g., I₂, TEMPO): An alternative strategy involves the oxidative cyclization of acylhydrazones (formed from a hydrazide and an aldehyde).[8][9] This avoids the need for harsh dehydrating conditions but requires an additional synthetic step.
The "right" agent balances reactivity with substrate tolerance to maximize the yield of the desired product while minimizing degradation and side reactions.
Q3: How can I definitively confirm the successful formation of the 1,3,4-oxadiazole ring?
Confirmation requires a combination of spectroscopic techniques. No single method is sufficient on its own.
-
Infrared (IR) Spectroscopy: Look for the disappearance of characteristic N-H stretching bands (typically broad, ~3200-3300 cm⁻¹) from the hydrazide intermediate and the C=O stretch of the diacylhydrazine (~1660-1680 cm⁻¹).[10] Concurrently, look for the appearance of a C=N stretching vibration (~1630-1670 cm⁻¹) and a C-O-C (ether-like) stretching band (~1100-1250 cm⁻¹), which are characteristic of the oxadiazole ring.[11][12]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: In ¹H NMR, the most telling sign is the disappearance of the exchangeable -NH protons of the hydrazide precursor.[11] In ¹³C NMR, the appearance of two distinct signals in the downfield region, typically between 155 and 168 ppm, is indicative of the two carbons within the oxadiazole ring.[11][13]
-
Mass Spectrometry (MS): The detection of a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target thiophenyl oxadiazole provides strong evidence of its formation.[4][14]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems that may arise during the synthesis.
Problem 1: Consistently Low or No Product Yield
Q: My reaction is clean according to TLC, but my isolated yield is consistently below 30%. What are the primary causes and how can I improve it?
A: Low yields in oxadiazole synthesis are a common hurdle and can often be traced back to two key stages: inefficient acylation or incomplete cyclodehydration.[15][16]
Potential Causes & Recommended Solutions:
-
Purity of Starting Materials:
-
The Problem: Impurities in the starting thiophene carboxylic acid/hydrazide or the corresponding coupling partner can inhibit the reaction. Residual water is particularly detrimental as it consumes the dehydrating agent.
-
Solution: Ensure all starting materials are pure and dry. Recrystallize the carboxylic acid and hydrazide if necessary. Dry solvents rigorously, especially when using moisture-sensitive reagents like POCl₃ or SOCl₂.
-
-
Ineffective Dehydrating Agent:
-
The Problem: The dehydrating agent may have degraded due to improper storage or may not be potent enough for your specific substrates.
-
Solution: Use a freshly opened bottle of the dehydrating agent (e.g., POCl₃, PPA). If a milder reagent is failing, consider switching to a more powerful one. For instance, if a carbodiimide-based cyclization is failing, a trial with POCl₃ at an elevated temperature is a logical next step.[1]
-
-
Incomplete Cyclization of the Diacylhydrazine Intermediate:
-
The Problem: The reaction may stall at the N,N'-diacylhydrazine stage. This intermediate is often stable and may not cyclize under insufficiently forcing conditions.[6]
-
Solution:
-
Increase Temperature & Time: Reflux the reaction for a longer period (e.g., increase from 6 hours to 12-24 hours) and/or at a higher temperature, monitoring progress by TLC.
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by efficiently promoting the cyclodehydration step.[9][17] A typical starting point is 10-20 minutes at 120-150 °C.
-
-
Problem 2: Difficulty in Product Purification
Q: My crude product is a sticky oil or an inseparable mixture. What are the likely impurities and what purification strategies should I employ?
A: The primary impurity is often the uncyclized diacylhydrazine intermediate. Residual dehydrating agent (or its byproducts) can also complicate purification.
Purification Strategies:
-
Initial Work-up: After the reaction, quenching with ice-cold water or a saturated sodium bicarbonate solution is crucial to neutralize acidic reagents and precipitate the crude product. Stirring the resulting solid in water or a dilute base can help remove acidic impurities.
-
Recrystallization: This is the most effective method for purifying solid products. The choice of solvent is critical.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is the next step.
-
Recommended Eluent Systems: Start with a non-polar system and gradually increase polarity. A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70) is a common starting point for compounds of moderate polarity.[2]
-
Problem 3: Characterization Suggests an Incomplete Reaction
Q: My ¹H NMR spectrum shows both the desired product signals and broad peaks characteristic of -NH protons. My IR spectrum still shows a significant N-H stretch. How can I push the reaction to completion?
A: This is a clear indication that the cyclodehydration step is incomplete, and a significant amount of the diacylhydrazine intermediate remains.
Driving the Reaction to Completion:
-
Re-subject the Material to Reaction Conditions: If you have already isolated the crude mixture, you can re-subject it to the cyclization conditions. Dissolve the material in the reaction solvent, add a fresh portion of the dehydrating agent (e.g., 1.5-2.0 equivalents of POCl₃), and heat under reflux for an extended period (8-12 hours).
-
Switch to a Stronger Dehydrating Agent: If re-treatment fails, your substrate may require a more powerful reagent. Polyphosphoric acid (PPA) is an excellent alternative.[2] Heat the crude mixture in PPA at 120-140 °C for 2-4 hours. The work-up involves carefully pouring the hot PPA mixture onto crushed ice to precipitate the product.
-
Employ a One-Pot, High-Temperature Method: Some protocols bypass the isolation of the intermediate entirely. For example, directly heating the carboxylic acid and hydrazide in a high-boiling solvent with POCl₃ can drive the reaction to completion in a single step.[4]
Part 3: Key Experimental Protocols
This section provides a reliable, step-by-step protocol for a common synthesis route.
Protocol 1: Synthesis of 2-(Thiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole via POCl₃ Cyclodehydration
This two-step, one-pot procedure is a robust method for synthesizing a variety of 2,5-disubstituted thiophenyl oxadiazoles.
Step 1: Synthesis of N'-(4-chlorobenzoyl)thiophene-2-carbohydrazide (Intermediate)
-
To a solution of thiophene-2-carbohydrazide (1.42 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask, add 4-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (30% ethyl acetate in hexane).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water to remove pyridine, and dry under vacuum. This intermediate can be used in the next step without further purification.
Step 2: Cyclodehydration to form 2-(Thiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
-
Add the crude N,N'-diacylhydrazine intermediate from Step 1 to phosphorus oxychloride (POCl₃, 15 mL).
-
Heat the mixture under reflux at 100-110 °C for 6-8 hours. The solution will typically become clear.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the mixture with a cold 10% sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Filter the solid product, wash extensively with water, and dry.
-
Purify the crude solid by recrystallization from absolute ethanol to yield the final product as a crystalline solid.
Part 4: Representative Characterization Data
Proper characterization is essential for confirming the structure and purity of the synthesized compound.
| Technique | Expected Observations for 2-(Thiophen-2-yl)-5-aryl-1,3,4-oxadiazole |
| ¹H NMR | δ 7.2-8.2 ppm (multiplets, aromatic protons of the thiophene and aryl rings). Absence of broad N-H signals. |
| ¹³C NMR | δ ~160-166 ppm (C-2 and C-5 of oxadiazole ring), δ ~120-145 ppm (aromatic carbons).[11] |
| IR (KBr, cm⁻¹) | Absence of N-H (~3200-3300) and amide C=O (~1660) bands. Appearance of C=N (~1630-1670), C-O-C (~1100-1250), and characteristic aromatic C-H bands.[11][12] |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the target molecule.[11] |
Part 5: Visualization of Workflows and Mechanisms
Visual aids can clarify complex synthetic pathways and troubleshooting logic.
Caption: General workflow for the synthesis of thiophenyl oxadiazoles.
Caption: Troubleshooting logic for low reaction yield.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis.
- BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
-
Ali, H., Shah, M. R. A., Abdullah, M., Akhter, Z., & Ashraf, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Molecular Structure, 1262, 133038. [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
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Request PDF. (n.d.). Synthesis of substituted 1,3,4-oxadiazole derivatives. Retrieved from ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. Retrieved from ResearchGate. [Link]
-
Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(8), 1469-1479. [Link]
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(3), 2112–2117. [Link]
-
Merugu, K. S., Kurnool, A., Lakkakula, V. K., Pujari, J. N., Abbavaram, B. R., & Golla, N. S. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]
-
Journals. (n.d.). Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Retrieved from Eureka Journals. [Link]
-
Kelarev, V. I., Silin, M. A., Grigor'eva, N. A., & Koshelev, V. N. (2000). Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing a benzothiazolylthiol grouping. Chemistry of Heterocyclic Compounds, 36(2), 207-213. [Link]
-
Jasińska, J., & Pojawa, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 23. [Link]
-
STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. Retrieved from STM Journals. [Link]
-
Sharma, S., & Kumar, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-267. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(3), 2112-2117. [Link]
-
El-Metwally, A. M. (2009). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 14(9), 3326–3335. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from ResearchGate. [Link]
-
Ghanem, E., Al-Hariri, S., Ghanem, A., & Aouda, L. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. American Journal of Applied Chemistry, 3(5-1), 1-6. [Link]
-
Gümüş, M. H., Kandemirli, F., & Demir, S. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(49), 45043–45055. [Link]
-
Tetrahedron. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Retrieved from Luxembourg Bio Technologies. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. Retrieved from ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLES CONTAINING BENZOTHIAZOLYLTHIOL GROUPING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
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- 10. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic building block. Our goal is to provide actionable, field-proven insights and detailed protocols to help you overcome common synthetic challenges, thereby improving both the yield and purity of your target compound.
The synthesis of 1,2,5-oxadiazoles (furazans) can be intricate, often plagued by issues related to precursor stability, inefficient cyclization, and challenging purifications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in our applications laboratory. We will not only describe the steps but also delve into the underlying chemical principles to empower you to make informed decisions during your experimental work.
Section 1: Overview of the Synthetic Pathway
The most common and reliable synthetic route to this compound begins with thiophene-2-carbonitrile. The pathway involves two key transformations: the formation of an intermediate amidoxime, followed by a cyclization reaction to form the desired 1,2,5-oxadiazole ring. Each step presents unique challenges that can significantly impact the overall efficiency of the synthesis.
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My yield for the first step, the formation of (Z)-N'-hydroxythiophene-2-carboximidamide, is consistently low. What are the likely causes?
Answer: Low yields in amidoxime formation from nitriles are a frequent problem and can typically be traced back to three main factors: reactant stability, reaction pH, and temperature control.
-
Expertise & Experience: Hydroxylamine (NH₂OH) is an unstable reagent. It is almost always used as its more stable hydrochloride salt (NH₂OH·HCl). The free base is liberated in situ by a stoichiometric amount of a mild base. Using too strong a base or an excess of base can cause the rapid decomposition of free hydroxylamine, reducing the effective concentration of your nucleophile. The pH of the reaction is critical; it must be high enough to deprotonate the hydroxylamine hydrochloride but not so high as to cause its degradation. Furthermore, the reaction is often an equilibrium, and prolonged reaction times at elevated temperatures can lead to the decomposition of the product or starting materials.
Recommended Protocol: Amidoxime Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) to the solution.
-
Scientist's Note: Adding the reagents in this order ensures that the base is present to neutralize the HCl as the hydroxylamine salt dissolves. Using a slight excess of the hydroxylamine and base can help drive the reaction to completion.
-
-
Reaction Conditions: Heat the mixture to a gentle reflux (typically 60-70 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexane. The starting nitrile should be significantly more nonpolar than the amidoxime product.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue. The amidoxime product will often precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step, often without further purification if TLC shows a clean conversion.
-
Q2: The cyclization of my amidoxime to the 1,2,5-oxadiazole ring is inefficient or fails completely. How can I optimize this critical step?
Answer: The cyclization of an amidoxime to form a 3-amino-1,2,5-oxadiazole is a dehydration/condensation reaction that can be promoted under various conditions, typically involving a base or a dehydrating agent. The choice of reagent and conditions is highly substrate-dependent. Inefficient cyclization often results from using suboptimal reagents, incorrect temperature, or the presence of impurities in the starting amidoxime.
-
Expertise & Experience: For the formation of a 3-amino-1,2,5-oxadiazole, a strong base is often sufficient to induce cyclization. The mechanism involves deprotonation of the hydroxyl group, followed by intramolecular nucleophilic attack of the nitrogen atom of the amino group onto the oxime nitrogen, with subsequent elimination of water. Inorganic bases like sodium hydroxide in a polar aprotic solvent like DMSO have proven effective.[1] Alternative methods involve classical dehydrating agents, but these can sometimes lead to side reactions. Microwave irradiation can also be a powerful tool to accelerate this step and improve yields, especially for less reactive substrates.[1]
| Method | Reagent/Conditions | Solvent | Typical Temp. | Advantages | Potential Issues |
| Base-Mediated | NaOH or KOH (2-3 eq) | DMSO | 80-100 °C | Simple, inexpensive reagents.[1] | Requires higher temperatures; potential for base-sensitive functional group degradation. |
| Dehydration | Phosphorus Oxychloride (POCl₃) | Pyridine or Toluene | Reflux | Powerful dehydrating agent.[2][3] | Harsh conditions; can lead to chlorinated byproducts or decomposition. |
| Coupling Agent | Carbonyldiimidazole (CDI) | THF or Dioxane | Room Temp to 60 °C | Milder conditions.[1] | More expensive; may require an additional base. |
| Microwave | Base (e.g., K₂CO₃) | DMF or Dioxane | 120-150 °C | Rapid reaction times (minutes vs. hours); often higher yields.[1][4] | Requires specialized equipment; optimization of power and time is necessary. |
Recommended Protocol: Base-Mediated Cyclization
-
Reaction Setup: In a flask suitable for heating, dissolve the (Z)-N'-hydroxythiophene-2-carboximidamide (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: Carefully add powdered sodium hydroxide (NaOH, 2.0 eq).
-
Scientist's Note: Using powdered NaOH increases the surface area and reactivity. Ensure your DMSO is anhydrous, as water can interfere with the reaction.
-
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting amidoxime spot has been completely consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water. This will quench the reaction and precipitate the crude product.
-
Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and NaOH.
-
Dry the crude product under vacuum. This material should be further purified.
-
Caption: Troubleshooting logic for low yield in the 1,2,5-oxadiazole cyclization step.
Q3: My final product is impure after work-up. How can I effectively purify this compound?
Answer: Achieving high purity is essential, particularly for drug development applications. The primary impurities are likely unreacted amidoxime and potential side products from the cyclization. A two-step purification strategy involving recrystallization followed by column chromatography if necessary is highly effective.
-
Expertise & Experience: The target compound is a moderately polar, solid material. Recrystallization is an excellent first-pass technique for removing bulk impurities. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol/water or ethyl acetate/hexane system is a good starting point. If recrystallization fails to remove closely related impurities (as judged by TLC or ¹H NMR), flash column chromatography is the method of choice.
Protocol 3A: Purification by Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve upon heating, the solvent is not polar enough. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot chosen solvent (e.g., ethanol) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Protocol 3B: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. You are aiming for a retention factor (Rƒ) of ~0.3 for your product. A good starting mobile phase is 30% ethyl acetate in hexane.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase (or a less polar version, e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using your chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem.
- BenchChem. (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Khanum, S. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2386. [Link]
-
Zarghi, A., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 15(11), 1386. [Link]
-
Hussain, S., & Jamali, R. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-268. [Link]
-
Sapegin, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]
Sources
Technical Support Center: Synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Welcome to the technical support center for the synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and address frequently asked questions. The information provided herein is curated from established synthetic methodologies for analogous compounds to offer a scientifically grounded resource for your experimental work.
Overview of the Synthesis
The synthesis of this compound, also known as 3-amino-4-(thiophen-2-yl)furazan, is a critical process in the development of various pharmacologically active molecules. A common and effective strategy for the preparation of 3-amino-4-aryl-1,2,5-oxadiazoles involves the reaction of an aryl amidoxime with a cyanogen halide. In the context of our target molecule, this translates to the cyclization of thiophene-2-carboxamidoxime with a reagent like cyanogen bromide.
This guide will focus on a representative synthetic protocol based on this well-established chemical transformation. We will delve into the potential side reactions that can occur, providing you with the knowledge to identify and mitigate them. The troubleshooting section will offer practical solutions to common experimental hurdles, ensuring a higher success rate in your synthetic endeavors.
Representative Synthetic Protocol
The following protocol is a representative procedure for the synthesis of this compound, constructed from analogous syntheses of similar compounds.
Step 1: Synthesis of Thiophene-2-carboxamidoxime
A plausible route to the key intermediate, thiophene-2-carboxamidoxime, starts from thiophene-2-carbonitrile.
-
Reaction: Thiophene-2-carbonitrile is reacted with hydroxylamine in the presence of a base.
-
Reagents and Conditions:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium bicarbonate, potassium carbonate, or a non-nucleophilic organic base like triethylamine)
-
Solvent: Typically a protic solvent like ethanol or a mixture of ethanol and water.
-
Temperature: The reaction is often carried out at reflux.
-
-
Work-up: The reaction mixture is cooled, and the product is typically isolated by filtration or extraction after removal of the solvent.
Step 2: Cyclization to this compound
The cyclization of thiophene-2-carboxamidoxime with cyanogen bromide is the key step in forming the desired 1,2,5-oxadiazole ring.
-
Reaction: Thiophene-2-carboxamidoxime is reacted with cyanogen bromide in the presence of a base.
-
Reagents and Conditions:
-
Thiophene-2-carboxamidoxime
-
Cyanogen bromide (BrCN)
-
Base: An aqueous solution of a base like potassium carbonate or sodium hydroxide is commonly used.
-
Solvent: A polar solvent that can facilitate the reaction, such as water or a mixture of water and an organic solvent.
-
Temperature: The reaction is typically performed at or slightly above room temperature.
-
-
Work-up: The product, being a polar amine, might precipitate from the reaction mixture or require extraction with an organic solvent. Purification is often necessary to remove side products and unreacted starting materials.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Thiophene-2-carboxamidoxime | Incomplete reaction of thiophene-2-carbonitrile. | - Ensure the hydroxylamine hydrochloride is fully neutralized by the base to generate free hydroxylamine.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Decomposition of hydroxylamine. | - Use a freshly prepared solution of hydroxylamine. | |
| Low Yield of this compound | Incomplete cyclization. | - Optimize the reaction temperature and time. Overheating can lead to decomposition.- Ensure the pH of the reaction mixture is maintained in the optimal range for the cyclization to proceed. |
| Formation of side products. | - See the "Potential Side Reactions" section below for common side products and strategies to minimize their formation. | |
| Product loss during work-up. | - The product is a polar amine and may have some solubility in water. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions.- Consider using a continuous liquid-liquid extractor for improved recovery. | |
| Presence of Multiple Spots on TLC After Cyclization | Formation of isomers or dimers. | - The reaction of amidoximes can sometimes lead to the formation of 1,2,4-oxadiazole isomers. Careful control of reaction conditions is crucial.- Dimerization of the amidoxime can also occur. |
| Unreacted starting materials. | - Ensure the stoichiometry of the reagents is correct. A slight excess of cyanogen bromide may be necessary. | |
| Difficulty in Purifying the Final Product | The product is a polar amine. | - Column chromatography on silica gel can be challenging due to the basicity of the amine. Consider using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[1] |
| Co-elution with impurities. | - If silica gel chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or crystallization. | |
| Product is an oil and does not crystallize. | - Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be crystalline and easier to handle and purify. |
Potential Side Reactions
Understanding the potential side reactions is crucial for optimizing the synthesis and obtaining a pure product.
Formation of 1,2,4-Oxadiazole Isomer
The reaction of an amidoxime can sometimes lead to the formation of a 1,2,4-oxadiazole isomer, particularly if the reaction conditions are not carefully controlled.
Figure 1. Competing pathways for the formation of 1,2,5- and 1,2,4-oxadiazole isomers.
The regioselectivity of the cyclization is influenced by factors such as the nature of the substituents, the solvent, and the pH of the reaction medium.
Dimerization of Thiophene-2-carboxamidoxime
Under certain conditions, particularly in the absence of a suitable electrophile, amidoximes can undergo self-condensation to form dimers.
Figure 2. Dimerization of the amidoxime starting material.
This side reaction can be minimized by ensuring the efficient and timely reaction with cyanogen bromide.
Hydrolysis of Cyanogen Bromide
Cyanogen bromide is susceptible to hydrolysis, especially under basic conditions, to form cyanide and hypobromite, which can then disproportionate. This reduces the effective concentration of the cyclizing agent.
Sources
Stability issues with 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine in solution
Technical Support Center: 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unexpected compound instability can be a significant roadblock in research and development. This guide is designed to provide you with a framework for diagnosing, troubleshooting, and proactively managing the stability of this molecule in solution. We will explore the chemical liabilities of its constituent parts—the thiophene and 1,2,5-oxadiazole (furazan) rings—and provide practical, step-by-step protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in solution?
A1: The stability of this compound in solution is influenced by the distinct chemical properties of its two heterocyclic rings.
-
Thiophene Ring: The thiophene ring is aromatic and generally considered stable.[1][2] However, the sulfur atom is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides, especially under oxidative stress or certain metabolic conditions.[3] This reactivity is a known factor in the metabolism of some thiophene-containing drugs.[3]
-
1,2,5-Oxadiazole (Furazan) Ring: The furazan ring is a component in many thermally stable energetic materials, suggesting a degree of robustness.[4][5][6] However, like many nitrogen-rich heterocycles, the 1,2,5-oxadiazole ring can be susceptible to cleavage under certain hydrolytic (acidic or basic) or reductive conditions.[7]
Therefore, while the compound may exhibit reasonable stability under ideal conditions (e.g., frozen in anhydrous DMSO), its stability in aqueous buffers, especially when exposed to light, oxygen, or non-neutral pH, should not be assumed and must be experimentally verified.
Caption: Structural components influencing stability.
Q2: My compound's concentration is decreasing in my aqueous assay buffer. What are the likely causes?
A2: A decrease in the parent compound concentration over time in an aqueous solution typically points to one or more of the following degradation pathways:
-
Hydrolysis: The 1,2,5-oxadiazole ring may be susceptible to cleavage under acidic or basic conditions. If your buffer is not strictly neutral (pH 7.0-7.4) or contains acidic/basic excipients, this could be a primary cause.
-
Oxidation: The electron-rich thiophene ring is a prime target for oxidation, particularly by dissolved oxygen or reactive oxygen species generated by other components in your media. This process can be accelerated by light and the presence of metal ions.[3]
-
Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy needed to initiate degradation. Photosensitive groups like nitroaromatics and some heterocycles are particularly vulnerable.[8]
-
Adsorption: Highly conjugated, planar molecules can adsorb to the surfaces of storage vessels, particularly certain types of plastics. This leads to an apparent decrease in concentration without chemical degradation.
We recommend a systematic troubleshooting approach, as detailed in the guide below, to isolate the specific cause.
Troubleshooting Guide
Problem: I observe a loss of the parent compound peak and/or the appearance of new, unidentified peaks in my HPLC/LC-MS analysis.
This is a clear indication of compound degradation. The goal is to identify the stress factor causing the instability and then mitigate it.
Caption: Logical workflow for troubleshooting instability.
Q3: How can I definitively identify the degradation pathways affecting my compound?
A3: To understand the chemical liabilities of your molecule, a Forced Degradation Study (also known as a stress testing study) is the industry-standard approach.[9][10] This involves intentionally exposing the compound to harsh conditions to generate potential degradants in a shortened timeframe.[9] The data generated helps in developing stability-indicating analytical methods and predicting long-term stability.[8][11]
Table 1: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp & 50-70°C | Oxadiazole ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp & 50-70°C | Oxadiazole ring opening |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Thiophene S-oxide formation |
| Photolysis | UV/Vis Light Chamber | 1.2 million lux hours | Isomerization, ring cleavage |
| Thermal | Dry Heat / In Solution | 50-70°C (above accelerated) | General decomposition |
These conditions are starting points and should be adjusted to achieve a target degradation of 5-20%. Over-stressing can lead to secondary degradants not relevant to shelf-life stability.[11]
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To maximize the shelf-life of your stock solutions, follow these guidelines:
-
Solvent Choice: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is generally the preferred solvent for long-term storage. It is less reactive than protic solvents like water or methanol.
-
Storage Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C.
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.
-
Protection from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect against photodegradation.[3]
-
Inert Atmosphere: For ultimate protection against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[3]
-
Preparation of Aqueous Solutions: Always prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Do not store the compound in aqueous buffers for extended periods unless stability has been confirmed.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and degradation pathways.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
1 M HCl, 1 M NaOH
-
30% H₂O₂
-
DMSO, anhydrous
-
Amber HPLC vials
-
Calibrated HPLC-UV or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Sample Preparation (for each condition):
-
In an amber vial, add a volume of the stock solution and dilute with the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, or water for the oxidative study) to a final concentration of ~100 µg/mL.
-
For the oxidative sample, add H₂O₂ to a final concentration of 3%.
-
Prepare a control sample diluted with only ACN/Water.
-
-
Stress Conditions:
-
Control: Keep at room temperature, protected from light.
-
Acid/Base: Place one set of acid and base samples at room temperature and another set in a water bath at 60°C.
-
Oxidative: Keep at room temperature.
-
Photolytic: Place a sample in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Analyze all samples at T=0, 2, 6, 12, and 24 hours.
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute the oxidative sample with mobile phase.
-
Analysis: Analyze all samples by a suitable gradient reverse-phase HPLC method (e.g., C18 column) with UV and/or MS detection.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent peak relative to the T=0 control.
-
Monitor the formation and peak area of any new peaks.
-
If using LC-MS, obtain the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures (e.g., parent +16 Da suggests oxidation).
-
References
- Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties. CrystEngComm (RSC Publishing).
- Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure.
- Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
- Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole)
- Energetic materials based on poly furazan and furoxan structures.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. NIH.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Forced Degrad
- Thiophene. Wikipedia.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.
- Development of forced degradation and stability indic
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- HOW TO APPROACH A FORCED DEGRAD
- (PDF) pH-color changing of 1,3,4-oxadiazoles.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- 4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine. Smolecule.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- This compound. Crysdot LLC.
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- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Spectroscopic Analysis of Thiophenyl Oxadiazole Compounds
Welcome to the technical support center for the spectroscopic analysis of thiophenyl oxadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of these important heterocyclic molecules. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the underlying scientific principles to empower your experimental success.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. However, the unique electronic and solubility properties of thiophenyl oxadiazoles can present specific challenges.
Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum broad and poorly resolved?
Answer:
Broadening of aromatic signals in the ¹H NMR spectra of thiophenyl oxadiazole derivatives is a frequent observation and can stem from several factors. Understanding the root cause is key to obtaining high-quality, interpretable spectra.
Potential Causes and Solutions:
-
Poor Solubility and Aggregation: Thiophenyl oxadiazole compounds, particularly those with planar aromatic systems, can exhibit limited solubility and a tendency to aggregate in common NMR solvents like CDCl₃.[1] This aggregation leads to a distribution of chemical environments, resulting in signal broadening.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of deuterated solvents with varying polarities. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for polar heterocyclic compounds that are sparingly soluble in chloroform-d.[1][2] Other options include acetone-d₆, acetonitrile-d₃, or DMF-d₇.
-
Concentration Optimization: While a higher concentration is generally desirable for ¹³C NMR, it can exacerbate aggregation and lead to broad lines in ¹H NMR.[3] Start with a dilute sample (~1-5 mg in 0.6 mL of solvent) and gradually increase the concentration if the signal-to-noise ratio is insufficient.[3][4]
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can disrupt intermolecular interactions and improve solubility, leading to sharper signals. Conversely, in some cases of chemical exchange, lowering the temperature can resolve broad peaks into distinct signals.[5]
-
Sample Preparation: Ensure the sample is fully dissolved. Gentle heating or sonication can aid dissolution.[2][4] It is crucial that the final solution is transparent and free of any particulate matter, which can disrupt the magnetic field homogeneity and cause line broadening.[1][6] Filtering the sample through a pipette with a cotton wool plug into the NMR tube is highly recommended.[6][7]
-
-
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[1]
-
Troubleshooting Steps:
-
Purification: Ensure the final compound is purified meticulously, for instance, by recrystallization or column chromatography, to remove any residual catalysts or metal impurities.
-
Use of Chelating Agents: In some instances, adding a small amount of a chelating agent like EDTA to the NMR sample can sequester paramagnetic ions, though this may introduce new signals into the spectrum.
-
-
-
Chemical Exchange or Rotational Isomers (Rotamers): Restricted rotation around the single bond connecting the thiophenyl and oxadiazole rings, or between the heterocyclic core and other substituents, can lead to the presence of slowly interconverting rotamers on the NMR timescale.[8] This can manifest as broad peaks at room temperature.[8][9]
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the most definitive method to investigate dynamic processes. At higher temperatures, the rate of rotation may increase, causing the broad signals to coalesce into a single sharp peak. Conversely, at lower temperatures, the rotation may be "frozen out," resulting in two or more sharp signals for each distinct rotamer.[5]
-
-
Question 2: I'm struggling to assign the quaternary carbons in the ¹³C NMR spectrum. How can I definitively identify them?
Answer:
Assigning quaternary carbons in thiophenyl oxadiazole compounds can be challenging due to their lack of attached protons and often long relaxation times, which can result in low-intensity signals.
Strategies for Assignment:
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful technique for assigning quaternary carbons.[2] The HMBC experiment reveals correlations between carbons and protons over two to three bonds. By observing correlations from well-assigned protons (e.g., on the thiophene or phenyl rings) to a quaternary carbon, you can confidently determine its position in the structure.[2] For instance, the proton on the thiophene ring should show a correlation to the oxadiazole carbon it is attached to.
-
Chemical Shift Prediction and Comparison: While not a definitive proof, computational chemistry software can predict ¹³C NMR chemical shifts. Comparing these predicted values with your experimental data can provide a strong indication of the correct assignments. Additionally, comparing your spectrum to those of structurally similar compounds reported in the literature can be very helpful.[10][11]
-
Adjusting Acquisition Parameters:
-
Increase the Number of Scans: Quaternary carbons often have weak signals, so increasing the number of scans will improve the signal-to-noise ratio.
-
Increase the Relaxation Delay (d1): Quaternary carbons have longer relaxation times. Increasing the delay between pulses allows for more complete relaxation, leading to more accurate signal integration and preventing signal saturation.
-
Experimental Protocol: Preparing an NMR Sample of a Poorly Soluble Thiophenyl Oxadiazole Compound
-
Select an appropriate high-quality NMR tube and clean it thoroughly. Washing with acetone and drying overnight is usually sufficient.[3]
-
Weigh approximately 1-5 mg of the purified compound into a clean, dry vial. [3]
-
Add a small amount (~0.2 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. [1]
-
Gently heat the vial or place it in an ultrasonic bath to aid dissolution. [4] Visually inspect to ensure no solid particles remain.
-
Prepare a filter by placing a small, tight plug of cotton wool into a Pasteur pipette. [6][7]
-
Filter the solution directly into the NMR tube. [6]
-
Rinse the vial with additional deuterated solvent and pass it through the filter to bring the final volume in the NMR tube to 0.5-0.6 mL (approximately 4-5 cm in a standard 5 mm tube). [3][4]
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution. [3]
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer. [4]
Section 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of newly synthesized compounds. The fragmentation patterns observed can also provide valuable structural information.
Question 3: My mass spectrum shows a very weak or absent molecular ion peak (M⁺). How can I confirm the molecular weight?
Answer:
A weak or absent molecular ion peak is a common issue, particularly with electron impact (EI) ionization, where the initial radical cation is unstable and undergoes rapid fragmentation.[12][13] Thiophenyl oxadiazole compounds can be susceptible to this.
Solutions and Alternative Techniques:
-
Use a "Soft" Ionization Technique:
-
Electrospray Ionization (ESI): ESI is a much gentler ionization method that typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is often the best method for confirming the molecular weight of your compound.
-
Chemical Ionization (CI): CI is another soft ionization technique that can yield a more prominent pseudomolecular ion peak than EI.[14]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique that can be effective, especially for less volatile or thermally sensitive compounds.
-
-
Optimize EI Source Conditions: If you must use EI, you can sometimes enhance the molecular ion peak by using a lower ionization energy (e.g., 15-20 eV instead of the standard 70 eV). This reduces the excess energy imparted to the molecule, thus decreasing fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Regardless of the ionization technique, obtaining a high-resolution mass spectrum is crucial. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition, providing strong evidence for your compound's identity.[15]
Question 4: The fragmentation pattern in my EI mass spectrum is complex. Are there any characteristic fragmentation pathways for thiophenyl oxadiazoles?
Answer:
Yes, oxadiazole rings exhibit characteristic fragmentation patterns that can aid in structural confirmation.[16] While the specific fragmentation will depend on the substitution pattern, some general pathways are commonly observed.
Common Fragmentation Pathways for 1,3,4-Oxadiazoles:
-
Heterocyclic Ring Cleavage: A common fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the N2-O1 and C5-N4 bonds.[16] For 1,3,4-oxadiazoles, cleavage often occurs to generate key fragments. The presence of the thiophenyl group will significantly influence the subsequent fragmentation.
-
Loss of Small Neutral Molecules: Look for the loss of stable neutral molecules such as CO, N₂, HCN, or fragments from substituents.
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to unexpected fragment ions. For example, in some 1,2,5-oxadiazole N-oxides, the loss of an OH radical has been observed, involving a hydrogen rearrangement.[12][17]
Data Interpretation Workflow:
Section 3: UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide valuable information about the electronic structure and functional groups present in thiophenyl oxadiazole compounds.
Question 5: Why does the λₘₐₓ in my UV-Vis spectrum shift when I change the solvent?
Answer:
The observed shift in the maximum absorption wavelength (λₘₐₓ) upon changing the solvent is known as solvatochromism.[18][19] This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.[19][20]
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy) is often observed when moving to a more polar solvent. This typically occurs for π → π* transitions, where the excited state is more polar than the ground state. The polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.[19][20] Thiophenyl oxadiazole compounds, with their extended conjugated systems, primarily exhibit π → π* transitions.[21][22]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy) is characteristic of n → π* transitions. In this case, the ground state, with its non-bonding electrons, is often more stabilized by polar or hydrogen-bonding solvents than the excited state. This increases the energy gap for the transition.[19]
The magnitude and direction of the shift can provide insights into the nature of the electronic transition and the change in dipole moment upon excitation.
Question 6: What are the key characteristic peaks I should look for in the IR spectrum of a thiophenyl oxadiazole compound?
Answer:
The IR spectrum provides a fingerprint of the functional groups present in your molecule. For thiophenyl oxadiazole derivatives, you should look for characteristic absorption bands corresponding to both the thiophene and oxadiazole rings, as well as any substituents.
Characteristic IR Absorption Bands:
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Notes |
| Thiophene Ring | ||
| C-H stretching | ~3100 | Often weak.[23] |
| C=C stretching | 1500-1600 | Multiple bands may be observed.[24][25] |
| C-S stretching | 650-850 | Can be weak and difficult to assign definitively.[25] |
| 1,3,4-Oxadiazole Ring | ||
| C=N stretching | 1600-1650 | A key indicator of the oxadiazole ring.[21][26] |
| C-O-C stretching | 1000-1300 | Asymmetric and symmetric stretches.[21] |
| Ring deformation | 900-1000 | |
| Substituents | ||
| Aromatic C-H out-of-plane bending | 700-900 | The pattern can indicate the substitution pattern on the phenyl ring. |
| Carbonyl (C=O) (if present) | 1650-1750 | Position depends on the electronic environment. |
| N-H or O-H (if present) | 3200-3600 | Typically broad signals.[27] |
Note: These are approximate ranges, and the exact positions will vary depending on the specific molecular structure and substitution pattern.[21][23][25]
Troubleshooting Workflow: Spectroscopic Analysis
We trust this guide will serve as a valuable resource in your research endeavors. Should you encounter issues not covered here, we encourage consulting the referenced literature and considering advanced spectroscopic techniques.
References
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available from: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. Available from: [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Wiley Online Library. Available from: [Link]
-
Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. Available from: [Link]
-
(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI Technologies. Available from: [Link]
-
Sample Preparation. University of Alberta. Available from: [Link]
-
How to make an NMR sample. University of Cambridge. Available from: [Link]
-
A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available from: [Link]
-
Vibrational and Electronic Properties of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule by Quantum Chemical Calculations. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Royal Society of Chemistry. Available from: [Link]
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Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Available from: [Link]
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Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. Available from: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Available from: [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available from: [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available from: [Link]
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Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Iraqi Academic Scientific Journals. Available from: [Link]
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Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available from: [Link]
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Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Available from: [Link]
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1H NMR Spectroscopy. Thieme Connect. Available from: [Link]
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A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. Available from: [Link]
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Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing. Available from: [Link]
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What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. Available from: [Link]
-
1H NMR Spectroscopy. University of Regensburg. Available from: [Link]
-
An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (Lawsone). National Institutes of Health. Available from: [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journals. Available from: [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. CSIRO Publishing. Available from: [Link]
-
What can you infer from broad aromatic signals in 1H NMR? Reddit. Available from: [Link]
-
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Royal Society of Chemistry. Available from: [Link]
-
FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available from: [Link]
-
[Characteristics of IR spectra for oxadiazole]. PubMed. Available from: [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available from: [Link]
-
UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th,... ResearchGate. Available from: [Link]
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. Available from: [Link]
-
Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. ScienceDirect. Available from: [Link]
-
(PDF) Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. ResearchGate. Available from: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. SpringerLink. Available from: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]
-
Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective. ResearchGate. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]
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Technical Support Center: Enhancing the Biological Activity of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine Derivatives
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for researchers working with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine and its derivatives. This scaffold represents a promising class of heterocyclic compounds with a wide range of potential therapeutic applications, including anticancer and antimicrobial activities.[1][2][3] The 1,2,5-oxadiazole (furazan) ring, combined with the thiophene moiety, creates a unique electronic and structural profile ripe for medicinal chemistry exploration.
This guide is designed to move beyond simple protocols and provide a deeper understanding of the structure-activity relationships (SAR) and experimental nuances you may encounter. We will address common questions and troubleshooting scenarios to help you rationally design and synthesize next-generation compounds with enhanced biological potency.
Section 1: Frequently Asked Questions (FAQs) on Synthesis and Strategy
This section addresses high-level strategic questions researchers face when beginning or optimizing a project with this scaffold.
Q1: We have successfully synthesized the core this compound. What is the most common and effective initial strategy for generating a library of derivatives with diverse biological activities?
A1: The most fruitful initial approach is the derivatization of the exocyclic amine at the 3-position. This amine is a versatile chemical handle for a variety of transformations, most commonly N-acylation to form amides.
-
Causality: The amine group is a potent hydrogen bond donor, and its modification directly impacts how the molecule interacts with biological targets like enzyme active sites.[1] Converting it to an amide changes its electronic properties and introduces a new vector for substitution (the R-group of the acyl chain), allowing for rapid exploration of steric and electronic requirements for activity. For instance, creating a series of benzamides with different para-substituents (e.g., -Cl, -F, -OCH₃, -NO₂) is a classic medicinal chemistry strategy to probe electronic effects.
Q2: Our goal is to improve cell permeability and oral bioavailability. Which modifications to the core scaffold should we prioritize?
A2: To enhance drug-like properties, focus on modifications that modulate lipophilicity (logP) and reduce the number of hydrogen bond donors.
-
N-Alkylation/Acylation: Converting the primary amine (-NH₂) to a secondary or tertiary amine, or to an amide, "caps" a hydrogen bond donor site. This generally increases lipophilicity and can improve membrane permeability.
-
Thiophene Ring Substitution: Introducing small, lipophilic groups like a methyl or chloro group onto the thiophene ring can also increase logP. However, be cautious, as this can also introduce new metabolic liabilities or alter target engagement. The oxadiazole ring itself is considered a bioisostere for esters and amides, which can contribute to favorable pharmacokinetic properties.[3][4]
Q3: We are observing low or inconsistent yields in our derivatization reactions involving the 3-amine group. What are the likely causes?
A3: The nucleophilicity of the 3-amine can be lower than expected due to the electron-withdrawing nature of the adjacent 1,2,5-oxadiazole ring.[4] This can lead to sluggish or incomplete reactions.
-
Troubleshooting Steps:
-
Use a stronger base: For acylations, standard organic bases like triethylamine or pyridine might be insufficient. Consider using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to effectively scavenge the acid byproduct.
-
Activate the coupling partner: When forming amides from carboxylic acids, ensure robust activation. Reagents like HATU or HOBt/EDC are generally more effective than forming the acyl chloride first, which can be overly reactive and lead to side products.
-
Solvent Choice: Ensure your starting material is fully dissolved. Aprotic polar solvents like DMF or DMSO can be effective but require careful workup to remove. Acetonitrile or Dichloromethane (DCM) are often good starting points.[5]
-
Section 2: Experimental Protocols & Workflows
This section provides detailed methodologies for common derivatization strategies.
General Protocol for N-Acylation of the 3-Amine
This protocol describes a reliable method for synthesizing amide derivatives, a cornerstone for exploring SAR.
Objective: To couple a carboxylic acid to the 3-amine of the core scaffold using a peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Desired Carboxylic Acid (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in a minimal amount of anhydrous DMF.
-
Add the desired carboxylic acid to the solution.
-
Add HATU to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-acylated derivative.
Trustworthiness Check: The progress of this reaction can be easily monitored by TLC, where the appearance of a new, typically less polar spot corresponding to the product should be observed. LC-MS analysis of an aliquot can confirm the formation of the product by identifying its molecular weight.
Workflow for Amine Derivatization
The following diagram illustrates the key synthetic pathways originating from the core amine scaffold.
Caption: Synthetic pathways for derivatizing the 3-amine group.
Section 3: Troubleshooting Guide for Biological Assays
Even with a well-characterized compound, challenges can arise during biological evaluation.
Q: My newly synthesized derivatives show poor or no activity in our cell-based assay, despite promising structural features. Where should I start troubleshooting?
A: Before questioning the intrinsic activity, first rule out experimental artifacts, with compound solubility being the primary suspect. Many heterocyclic compounds, especially after acylation with aromatic groups, have poor aqueous solubility.
Troubleshooting Workflow for Inconsistent/Poor Bioactivity
Caption: A decision tree for troubleshooting poor biological assay results.
Q: How can we interpret our Structure-Activity Relationship (SAR) data to rationally design the next set of compounds?
A: Systematically analyze how changes in electronic, steric, and physicochemical properties correlate with biological activity.
-
Electronic Effects: Compare the activity of derivatives with electron-donating groups (e.g., -OCH₃, -NH₂) versus electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) on an appended aryl ring.[6] This can reveal if the target interaction is sensitive to charge distribution.
-
Steric Effects: Compare substituents of different sizes (e.g., -CH₃ vs. -tBu) or at different positions (ortho, meta, para). A significant loss of activity with a bulky group may suggest a sterically constrained binding pocket.[2]
-
Physicochemical Properties: Plot activity against calculated properties like cLogP or polar surface area (PSA). A strong correlation can guide future designs toward a more optimal physicochemical space.
SAR Data Summary Table (Illustrative)
The table below provides an example of how to organize SAR data for a series of N-benzoylated derivatives tested for anti-proliferative activity against a cancer cell line (e.g., HCT-116).
| Compound ID | Thiophene Substitution | Amine Derivatization (Benzoyl-X) | IC₅₀ (µM) | cLogP |
| Core | H | -NH₂ | > 100 | 2.1 |
| 1a | H | -NHCO-Ph | 25.4 | 3.5 |
| 1b | H | -NHCO-Ph-4-Cl | 10.1 | 4.2 |
| 1c | H | -NHCO-Ph-4-OCH₃ | 30.8 | 3.4 |
| 1d | H | -NHCO-Ph-4-NO₂ | 15.5 | 3.3 |
| 1e | 5-Br | -NHCO-Ph | 8.2 | 4.3 |
Interpretation:
-
Acylation of the amine is essential for activity (Core vs. 1a ).
-
An electron-withdrawing chloro group at the para position enhances potency (1b vs. 1a ), suggesting a potential halogen bond or favorable electronic interaction.
-
An electron-donating methoxy group slightly reduces activity (1c vs. 1a ).
-
Adding a lipophilic, electron-withdrawing bromine to the thiophene ring further improves activity (1e vs. 1a ), indicating that increased lipophilicity and/or interactions at this position are beneficial.
By systematically building and analyzing such datasets, your team can move from random screening to a rational, hypothesis-driven approach to enhancing the biological activity of this promising scaffold.
References
- Development in medicinal chemistry via oxadiazole derivatives: p
- Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a comput
- Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiprolifer
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- A Pharmacological Update of Oxadiazole Deriv
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC - NIH.
- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived
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- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
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Technical Support Center: Column Chromatography Methods for Purifying Oxadiazole Derivatives
Welcome to the technical support center dedicated to the purification of oxadiazole derivatives by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your purification workflows for this important class of heterocyclic compounds.
Introduction to Purifying Oxadiazole Derivatives
Oxadiazoles, including the common 1,2,4- and 1,3,4-isomers, are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] As bioisosteres for amides and esters, they offer improved metabolic stability and pharmacokinetic profiles.[2] However, their unique electronic and structural properties can present specific challenges during purification by column chromatography. This guide provides practical, field-proven insights to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues you might encounter, their probable causes, and recommended solutions, explained from a mechanistic standpoint.
Issue 1: Streaking or Tailing of Basic Oxadiazole Derivatives on TLC and Column
Question: I am trying to purify an oxadiazole derivative containing an aromatic amine. On a silica gel TLC plate, the spot is streaking badly, and on the column, I get broad, tailing peaks, leading to poor separation and low recovery. What is happening and how can I fix it?
Answer:
This is a classic issue arising from the interaction between basic functional groups (like aromatic or aliphatic amines) and the acidic surface of standard silica gel.[3] Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. Basic compounds can undergo strong, sometimes irreversible, adsorption to these sites through acid-base interactions. This leads to slow, uneven movement of the compound down the column, resulting in streaking and tailing.
Solutions:
-
Mobile Phase Modification (The Quick Fix):
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your mobile phase.[3][4]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., ethyl acetate/hexane). The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your basic oxadiazole derivative. This allows your compound to elute symmetrically.
-
Ammonia Solution: For more polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., 1-10% of this mixture in dichloromethane).[5]
-
-
-
Alternative Stationary Phases (When Modifiers Aren't Enough):
-
Amine-Functionalized Silica: This is an excellent option for purifying basic compounds. The stationary phase is covalently modified with amino groups, creating a more basic surface environment that repels basic analytes and prevents strong adsorption.[3][6]
-
Neutral or Basic Alumina: Alumina is another polar stationary phase that comes in acidic, neutral, and basic grades. For basic oxadiazoles, basic or neutral alumina can be a suitable alternative to silica gel.[7][8] However, be aware that the selectivity of alumina can be different from silica, so you will need to re-optimize your solvent system using TLC.
-
Issue 2: Poor Separation of Oxadiazole Isomers
Question: My reaction produces a mixture of positional isomers (e.g., 1,2,4- and 1,3,4-oxadiazoles, or ortho/meta/para substituted derivatives), and I am struggling to separate them on a silica gel column. The Rf values are almost identical. What should I do?
Answer:
Separating isomers is a common challenge because they often have very similar polarities.[9] Standard silica gel chromatography may not provide sufficient selectivity.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient Elution: Instead of a steep gradient, a very shallow gradient can sometimes resolve closely eluting compounds.[10] Start with a solvent system that gives a low Rf (around 0.1-0.15) for the isomer mixture and slowly increase the polarity.
-
Change Solvent Selectivity: If ethyl acetate/hexane isn't working, try a different solvent system with different chemical properties. For example, replacing ethyl acetate with dichloromethane or acetone can alter the specific interactions between your isomers and the stationary phase, potentially leading to better separation.
-
-
Consider Alternative Stationary Phases:
-
Phenyl-bonded or PFP (Pentafluorophenyl) Phases: For aromatic positional isomers, these phases can offer different selectivity based on pi-pi interactions.[11]
-
Reversed-Phase Chromatography (RP-HPLC): For more challenging separations, especially on a smaller scale, reversed-phase HPLC using a C18 column is often the method of choice.[12][13] The separation mechanism is based on hydrophobicity, which can be very effective at differentiating isomers.
-
Issue 3: Suspected Decomposition of the Oxadiazole on the Column
Question: I ran a column to purify my 1,2,4-oxadiazole derivative, but my overall yield is very low, and I see several new, unidentified spots on the TLC of my fractions. I suspect my compound is degrading on the silica. Is this possible?
Answer:
Yes, this is a valid concern. The oxadiazole ring, particularly the 1,2,4-isomer, can be sensitive to both acidic and basic conditions, leading to ring-opening hydrolysis.[14] The acidic nature of silica gel can be sufficient to catalyze the degradation of sensitive substrates.[8][15]
Solutions:
-
Test for Stability: Before running a large-scale column, you can check your compound's stability on silica gel using a 2D TLC.[8][16]
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system.
-
Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If your compound is stable, it will appear on the diagonal. If it degrades, you will see new spots off the diagonal.
-
-
Deactivate the Silica Gel: If you observe degradation, you can deactivate the silica by running a mobile phase containing a small amount of a base like triethylamine (1-2%) through the column before loading your sample.[7] This neutralizes the most acidic sites.
-
Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina can be a good alternative for acid-sensitive compounds.[8]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with a slightly higher flow rate.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for a typical oxadiazole derivative?
A1: For most oxadiazole derivatives of "normal" polarity, a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or cyclohexane is an excellent starting point.[5][9] Begin by running TLC plates with varying ratios (e.g., 10% EtOAc/Hexanes, 20%, 30%, etc.) to find a system that gives your desired compound an Rf value of approximately 0.2-0.3 for optimal separation on a column.[17]
Q2: My compound is very polar and won't move off the baseline, even in 100% ethyl acetate. What should I do?
A2: For very polar oxadiazoles, you will need a more polar mobile phase. A common choice is a mixture of dichloromethane (DCM) or ethyl acetate with methanol (MeOH). Start with a small percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it. If your compound is still not moving, consider the modified solvent systems mentioned for basic compounds, such as adding a small amount of ammonium hydroxide.[5]
Q3: Should I use wet (liquid) loading or dry loading for my sample?
A3: The choice depends on your sample's properties and the solvent system.
-
Wet Loading: Is simpler and faster. It is suitable when your crude sample dissolves readily in a small amount of the initial, non-polar mobile phase.[18][19] A key pitfall is using a strong solvent (like DCM or acetone) to dissolve the sample when your running solvent is much less polar (like 10% EtOAc/Hexane). This can lead to band broadening and poor separation.[20][21]
-
Dry Loading: Is highly recommended when your compound has poor solubility in the starting eluent, or if your reaction was performed in a high-boiling polar solvent like DMF or DMSO.[20][22] To dry load, dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (or Celite for sensitive compounds), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[18] This powder can then be carefully added to the top of your packed column. Dry loading often results in sharper bands and better separation for challenging purifications.[19]
Q4: How much crude material can I load onto my column?
A4: A general rule of thumb for silica gel column chromatography is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[23] For example, on a 100g silica gel column, you would typically load 1-5g of crude material. Overloading the column is a common cause of poor separation.
Q5: My purified oxadiazole is a yellow or brown oil/solid, but the literature reports it as white. How can I remove the color?
A5: Discoloration, especially in oxadiazoles with amine functionalities, can be due to oxidation or persistent colored impurities.[3]
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool.
-
Re-chromatography: If the discoloration is due to a closely eluting impurity, a second column with a very shallow gradient might be necessary.
-
Inert Atmosphere: For sensitive compounds, performing the final purification steps (like recrystallization) under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]
Data & Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Non-polar | 5-20% Ethyl Acetate / Hexanes | Start with a low polarity to ensure the compound moves from the baseline. |
| Intermediate | 20-60% Ethyl Acetate / Hexanes | A common range for many substituted oxadiazoles. |
| Polar | 1-10% Methanol / Dichloromethane | For compounds with polar functional groups like alcohols, carboxylic acids, or amides. |
| Basic | 30% Ethyl Acetate / Hexanes + 1% Triethylamine | The addition of TEA is crucial to prevent streaking of amines.[3] |
| Acidic | 5% Methanol / Dichloromethane + 0.5% Acetic Acid | Adding a small amount of acid can improve the peak shape of carboxylic acids.[15] |
Protocol 1: General Flash Chromatography Purification of a Neutral Oxadiazole Derivative
-
TLC Analysis: Determine the optimal solvent system that provides an Rf of ~0.2-0.3 for the target compound and good separation from impurities. For this example, let's assume 30% EtOAc/Hexanes.
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc/Hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude oxadiazole derivative in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the mass of the crude material) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[18]
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a solvent system slightly less polar than that determined by TLC (e.g., 20% EtOAc/Hexanes).
-
If using a gradient, gradually increase the polarity (e.g., from 20% to 40% EtOAc/Hexanes) over several column volumes.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxadiazole derivative.
Visualized Workflows
Diagram 1: Troubleshooting Workflow for Oxadiazole Purification
Caption: A logical workflow for troubleshooting common issues in oxadiazole purification.
Diagram 2: Decision Tree for Sample Loading Method
Caption: Decision tree for selecting the appropriate sample loading method.
References
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Available at: [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. Available at: [Link]
-
Reddit. (2017). Alternatives to silica gel or alternative method of purification?. r/chemistry. Available at: [Link]
-
Adinolfi, B., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(21), 6665. Available at: [Link]
-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Available at: [Link]
-
CAMAG. Selecting the Stationary Phase. Available at: [Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Biotage. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
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University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
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Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage. Available at: [Link]
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ChemBAM. TLC troubleshooting. Available at: [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]
-
Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). r/chemistry. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
Molnar Institute. Computer aided optimization of multilinear gradient elution in liquid chromatography. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Beilstein Journals. (2018). Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Available at: [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. ResearchGate. Available at: [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed. Available at: [Link]
-
Liu, D., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2810-2819. Available at: [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. Available at: [Link]
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography?. Biotage. Available at: [Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Available at: [Link]
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University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. Available at: [Link]
-
Wiley-VCH. Chapter 1 Aspects of Gradient Optimization. Available at: [Link]
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JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Available at: [Link]
-
The Journal of Organic Chemistry. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link]
-
Applied Sciences. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: [Link]
-
JournalsPub. Different Method for the Production of Oxadiazole Compounds. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2023). A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. Available at: [Link]
-
The Analyst. (2018). Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC. Available at: [Link]
-
PubMed. (1971). Silica Gel Thin-Layer Chromatography of Acidic Phospholipids. II. Chromatographic Behaviour of Phosphatidylserine and Phosphatidic Acid Applied With Different Cation Composition on Adsorbents Either Free of Metal Ions or Containing a Surplus of Divalent Metal Ions. Available at: [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Available at: [Link]
-
PubMed. (2001). [Ion exchange interactions on silica gel in thin-layer chromatography. IV. Plate investigations by UV spectroscopy]. Available at: [Link]
-
Frontiers in Chemistry. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Introduction
4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, a molecule integrating the thiophene and aminofurazan (3-amino-1,2,5-oxadiazole) moieties, represents a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The unique electronic properties and hydrogen bonding capabilities of the aminofurazan ring, coupled with the diverse reactivity and bioisosteric nature of the thiophene group, make this scaffold a compelling starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's respective advantages and limitations.
Overview of Synthetic Strategies
The synthesis of 4-substituted-1,2,5-oxadiazol-3-amines predominantly relies on the construction of the 1,2,5-oxadiazole (furazan) ring. Two principal retrosynthetic disconnections are commonly employed, starting from either readily available ketone or nitrile precursors of the thiophene moiety.
Method 1 , a classical and documented approach, initiates with 2-acetylthiophene and proceeds through the formation of a key glyoxime intermediate, which is subsequently cyclized. Method 2 presents a robust alternative, commencing with thiophene-2-carbonitrile, which is converted to an amidoxime that then undergoes cyclization to form the desired aminofurazan.
This guide will dissect these two methodologies, providing the detailed protocols necessary for their replication and a comparative analysis to inform the synthetic chemist's choice based on factors such as yield, scalability, and reagent availability.
Method 1: Synthesis from 2-Acetylthiophene via a Glyoxime Intermediate
This established route, pioneered by Sheremetev and Ovchinnikov, utilizes the α-carbon of the acetyl group on 2-acetylthiophene as a foundational element for the construction of the furazan ring. The synthesis proceeds in three main stages: nitrosation, oximation to form a glyoxime, and finally, cyclization and amination.
Reaction Scheme
Mechanistic Insights
The conversion of the ketone to the aminofurazan is a multi-step process. Initially, the α-carbon of 2-acetylthiophene is nitrosated under acidic conditions to form an α-hydroxyimino ketone. This intermediate is then reacted with hydroxylamine to generate the key thienylglyoxime. The final and critical step involves a base-catalyzed cyclization of the glyoxime. This dehydration reaction forms the N-O bond of the furazan ring. The subsequent reaction with a nitrogen source, or rearrangement in the presence of ammonia, leads to the final amino-substituted product.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Thiophen-2-yl)ethane-1,2-dione-2-oxime
-
To a stirred solution of 2-acetylthiophene (12.6 g, 0.1 mol) in 50 mL of diethyl ether, slowly add concentrated hydrochloric acid (10 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (7.6 g, 0.11 mol) in 15 mL of water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude α-hydroxyimino ketone, which can be used in the next step without further purification.
Step 2: Synthesis of Thienylglyoxime
-
Dissolve the crude 1-(thiophen-2-yl)ethane-1,2-dione-2-oxime from the previous step in 100 mL of ethanol.
-
Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the thienylglyoxime.
Step 3: Synthesis of this compound
-
To a solution of potassium hydroxide (11.2 g, 0.2 mol) in 100 mL of ethylene glycol, add the thienylglyoxime (17.0 g, 0.1 mol) from the previous step.
-
Heat the mixture to 120 °C and bubble ammonia gas through the solution for 6 hours.
-
Cool the reaction mixture, pour it into 500 mL of ice water, and neutralize with concentrated hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield pure this compound.
Experimental Data
| Step | Product | Typical Yield | Key Parameters |
| 1 | 1-(Thiophen-2-yl)ethane-1,2-dione-2-oxime | ~85% | Temperature control during nitrosation is critical. |
| 2 | Thienylglyoxime | ~90% | Standard oximation conditions. |
| 3 | This compound | ~60-70% | Requires handling of ammonia gas; temperature and reaction time are key. |
Advantages and Disadvantages
-
Advantages:
-
Starts from the readily available and inexpensive 2-acetylthiophene.
-
The initial steps of nitrosation and oximation are generally high-yielding.
-
This method is well-documented in the literature, providing a solid foundation for replication.
-
-
Disadvantages:
-
The final cyclization/amination step can be challenging due to the use of gaseous ammonia and high temperatures.
-
The multi-step nature of the synthesis can lead to a lower overall yield.
-
Potential for side reactions during nitrosation if conditions are not carefully controlled.
-
Method 2: Synthesis from Thiophene-2-carbonitrile via an Amidoxime Intermediate
This alternative approach builds the aminofurazan from a nitrile precursor. The core of this method is the conversion of the nitrile to an amidoxime, which is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-oxadiazoles and, in this case, the desired 1,2,5-oxadiazole.
Reaction Scheme
Mechanistic Insights
The synthesis begins with the nucleophilic addition of hydroxylamine to the carbon of the nitrile group, forming the thiophene-2-carboxamidoxime. The subsequent cyclization to the aminofurazan is the key transformation. While several reagents can effect this cyclization, a common method involves reaction with an orthoester in the presence of a Lewis acid catalyst. The orthoester acts as a one-carbon electrophile, reacting with both the oxime and the amino group of the amidoxime to form the furazan ring.
Detailed Experimental Protocol
Step 1: Synthesis of Thiophene-2-carboxamidoxime
-
To a solution of hydroxylamine hydrochloride (10.4 g, 0.15 mol) in 100 mL of ethanol, add sodium carbonate (8.0 g, 0.075 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add thiophene-2-carbonitrile (10.9 g, 0.1 mol) to the reaction mixture.
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure thiophene-2-carboxamidoxime.[1][2][3]
Step 2: Synthesis of this compound
-
Suspend thiophene-2-carboxamidoxime (14.2 g, 0.1 mol) in 100 mL of toluene.
-
Add triethyl orthoformate (22.2 g, 0.15 mol) and a catalytic amount of boron trifluoride etherate (0.5 mL).
-
Heat the mixture to reflux for 6 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.
Experimental Data
| Step | Product | Typical Yield | Key Parameters |
| 1 | Thiophene-2-carboxamidoxime | ~80-90% | Reaction time and purity of starting materials. |
| 2 | This compound | ~50-60% | Efficient removal of ethanol byproduct is crucial for driving the reaction to completion. |
Advantages and Disadvantages
-
Advantages:
-
Fewer synthetic steps compared to Method 1, potentially leading to a higher overall yield.
-
Avoids the use of hazardous reagents like gaseous ammonia.
-
The amidoxime intermediate is stable and can be easily purified.
-
-
Disadvantages:
-
Thiophene-2-carbonitrile may be more expensive than 2-acetylthiophene.
-
The cyclization step may require optimization of the catalyst and reaction conditions for different substrates.
-
Purification by column chromatography may be required, which can be less amenable to large-scale synthesis.
-
Comparative Analysis
To facilitate a direct comparison, the two synthetic methodologies are evaluated based on several key performance indicators relevant to a research and drug development setting.
Workflow Comparison
Performance Metrics
| Metric | Method 1 (from 2-Acetylthiophene) | Method 2 (from Thiophene-2-carbonitrile) |
| Starting Material Cost | Generally lower (2-acetylthiophene is a common commodity chemical). | Can be higher (thiophene-2-carbonitrile is less common). |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Moderate to Good |
| Scalability | Final step can be challenging to scale up due to gaseous ammonia. | More amenable to scaling, though chromatography may be a bottleneck. |
| Reagent Safety | Involves handling of sodium nitrite and gaseous ammonia. | Involves handling of boron trifluoride etherate (corrosive). |
| Purification | Primarily crystallization. | May require column chromatography for the final product. |
Conclusion
Both Method 1 and Method 2 offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific constraints and priorities of the research setting.
Method 1 is a well-established route that benefits from an inexpensive and readily available starting material. However, its multi-step nature and the challenging final amination step may be deterrents for some applications.
Method 2 presents a more streamlined, two-step synthesis that avoids some of the more hazardous reagents of Method 1. While the starting material may be more costly, the potential for a higher overall yield and greater scalability (with the caveat of potential chromatographic purification) makes it an attractive modern alternative.
For laboratory-scale synthesis where cost is a primary concern and the necessary equipment for handling gaseous reagents is available, Method 1 remains a solid choice. For process development and larger-scale synthesis where efficiency, a reduced step count, and avoidance of gaseous ammonia are prioritized, Method 2 offers a compelling and more contemporary approach.
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A Comparative Guide to the Biological Activity of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine and Its Analogs
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. The amalgamation of a thiophene ring, a well-established pharmacophore present in numerous approved drugs, with an oxadiazole nucleus, a versatile bioisostere, presents a compelling strategy for developing novel therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine and its structural analogs, synthesizing data from recent studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Thiophene-Oxadiazole Scaffold: A Promising Chemical Space
The thiophene moiety is a five-membered sulfur-containing heterocycle renowned for its diverse pharmacological applications, contributing to anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Similarly, oxadiazoles, five-membered rings with one oxygen and two nitrogen atoms, are highly valued in drug design for their metabolic stability and ability to engage in hydrogen bonding.[4][5] There are four isomers of oxadiazole (1,3,4-, 1,2,4-, 1,2,5-, and 1,2,3-), with the 1,3,4- and 1,2,4-isomers being particularly common in medicinal chemistry.[6][7]
The title compound, this compound, represents a specific fusion of these two key heterocycles. This guide will explore how modifications to this core structure—by altering substituents, changing the oxadiazole isomer, or modifying the amine group—impact its biological profile, with a focus on antimicrobial and anticancer activities.
Synthesis Strategy: A Generalized Workflow
The synthesis of thiophene-oxadiazole derivatives typically begins with a thiophene-containing starting material, such as thiophene-2-carbohydrazide. This precursor can then undergo cyclization reactions to form the oxadiazole ring. The specific pathway and reagents determine the resulting isomer and substitutions. For instance, reacting a carbohydrazide with carbon disulfide in the presence of a base can yield a 1,3,4-oxadiazole-2-thione, which can be further modified.[8] The synthesis of the 1,2,5-oxadiazole (furazan) ring often involves the cyclization of α-dioximes.
Below is a generalized workflow illustrating the key stages in the synthesis and evaluation of these compounds.
Caption: Generalized workflow for the synthesis and biological evaluation of thiophene-oxadiazole analogs.
Comparative Analysis of Biological Activities
While specific data for this compound is limited in publicly accessible literature, extensive research on its close analogs, particularly 1,3,4-oxadiazole derivatives, provides a strong foundation for a comparative analysis.
Antimicrobial Activity
Thiophene-oxadiazole compounds have demonstrated significant potential as antimicrobial agents. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[9] Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aromatic rings are critical for potency.[2]
For example, a series of 2,5-disubstituted 1,3,4-oxadiazoles showed that the presence of electronegative groups, such as chloro (Cl) or nitro (NO₂), on an attached phenyl ring can enhance antimicrobial effects.[2] Furthermore, lipophilicity plays a role in the ability of these compounds to penetrate bacterial membranes.[2]
Table 1: Antimicrobial Activity of Selected Thiophene-Oxadiazole Analogs
| Compound ID | Structure (Analog Type) | Target Organism | MIC (µg/mL) | Reference |
| Analog A | Spiro-indoline-oxadiazole (Thiophene-based) | Clostridium difficile | 2 - 4 | [9] |
| Analog B | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | 8 | [10] |
| Analog C | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | < Ampicillin | [5] |
| Analog D | 2-phenylamino-1,3,4-thiadiazole derivative | E. coli | 0.24 | [11] |
Note: MIC stands for Minimum Inhibitory Concentration. Lower values indicate higher potency. Analogs C and D are thiadiazole derivatives, bioisosteres of oxadiazoles, included for comparison.
The data indicates that specific structural modifications can lead to potent and sometimes selective antimicrobial activity. Analog A, for instance, shows high potency against C. difficile without affecting other tested bacterial strains, a desirable trait for avoiding disruption of the normal gut microbiota.[9]
Anticancer Activity
The thiophene-oxadiazole scaffold is also a fertile ground for the development of anticancer agents.[3][12] These compounds can induce apoptosis, inhibit key signaling pathways, or arrest the cell cycle in cancer cells.
One study reported a benzothiophene-based 1,3,4-oxadiazole that induced apoptosis in hepatocellular carcinoma cells by affecting the NF-κB signaling pathway.[12] Another analog, a 1,3,4-oxadiazole linked to a 1,2,3-triazole, was identified as a tubulin polymerization inhibitor, arresting the cell cycle at the G2/M phase.[12]
Table 2: Anticancer Activity of Selected Thiophene-Oxadiazole Analogs
| Compound ID | Structure (Analog Type) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog E | 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 (Colon) | 5.3 | [12] |
| Analog F | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon) | 0.78 | [12] |
| Analog G | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | < 10 (PGI=65.12) | [10] |
| Analog H | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung) | < 0.14 | [13] |
Note: IC₅₀ stands for the half maximal inhibitory concentration. PGI is the Percent Growth Inhibition. Lower IC₅₀ values indicate higher potency.
The potent cytotoxicity of analogs like F and H underscores the potential of this chemical class. The trimethoxyphenyl group in Analog G is a common feature in tubulin inhibitors, suggesting a potential mechanism of action for this compound.[10]
Antiplasmodial Activity of 1,2,5-Oxadiazoles
Research into the specific 1,2,5-oxadiazole isomer (also known as furazan) found in the title compound has revealed promising antiplasmodial activity. A study on 4-substituted 3-amino-1,2,5-oxadiazoles showed that antiplasmodial activity and selectivity against Plasmodium falciparum are highly dependent on the substitution pattern.[14] One analog, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, demonstrated high in vitro activity (IC₅₀ = 0.034 µM) and a very promising selectivity index of 1526.[14] This highlights the therapeutic potential of the specific 1,2,5-oxadiazole scaffold of the title compound.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows for the deduction of several key SAR trends for the thiophene-oxadiazole class:
-
Substitution on Aromatic Rings: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on phenyl rings attached to the core structure significantly modulates activity. For instance, a 3,4,5-trimethoxyphenyl substitution often confers potent anticancer activity, likely through tubulin inhibition.[10]
-
The Amine Linker: Modifications at the amine position can drastically alter biological effects. Acylating the amine group or using it as a linker to other pharmacologically active moieties (like in Analog F) can lead to highly potent compounds.[12][14]
-
The Thiophene Ring: While less explored in the cited studies, substitutions on the thiophene ring itself could fine-tune the electronic properties and steric profile of the molecule, offering another avenue for optimization.
-
Oxadiazole Isomer: Although direct comparisons are scarce, the distinct electronic and structural properties of 1,2,5-oxadiazoles versus 1,3,4-oxadiazoles will undoubtedly lead to different biological profiles and target interactions. The potent antiplasmodial activity of the 1,2,5-oxadiazole series suggests this isomer is highly valuable.[14]
Caption: Key structural modification points influencing the biological activity of the thiophene-oxadiazole scaffold.
Experimental Protocols: Standard Methodologies
To ensure the reproducibility and validity of biological data, standardized protocols are essential. The following are representative methods used to evaluate the compounds discussed in this guide.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Causality: This method is a gold standard for quantifying antimicrobial potency. The serial dilution allows for a precise determination of the concentration at which bacterial growth is inhibited, providing a critical parameter for comparing the efficacy of different analogs.
Protocol 2: MTT Assay for In Vitro Cytotoxicity (IC₅₀ Determination)
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, thereby determining the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated controls. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Trustworthiness: This protocol is self-validating through the inclusion of untreated controls (100% viability) and a positive control (a known cytotoxic drug like Doxorubicin). The colorimetric readout provides a quantitative and reproducible measure of cytotoxicity.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly promising area for therapeutic innovation. The existing body of research, primarily on the 1,3,4-oxadiazole isomer, demonstrates that strategic chemical modifications can yield compounds with potent and selective antimicrobial and anticancer activities.[10][12][15]
The remarkable antiplasmodial activity observed in the 1,2,5-oxadiazole series strongly suggests that a focused exploration of the title compound and its direct analogs is warranted.[14] Future research should aim to:
-
Synthesize and evaluate this compound and a library of its close analogs to establish a direct SAR.
-
Conduct mechanistic studies to identify the specific molecular targets (e.g., enzymes, receptors) of the most potent compounds.
-
Perform in vivo studies on lead compounds to assess their efficacy, pharmacokinetics, and safety profiles in animal models.
By systematically exploring this chemical space, the research community can unlock the full therapeutic potential of these versatile heterocyclic compounds.
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The Evolving Landscape of 1,2,5-Oxadiazoles: A Comparative Efficacy Guide for Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the 1,2,5-oxadiazole (furazan) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide offers an in-depth comparison of the efficacy of various 1,2,5-oxadiazole derivatives, providing researchers, scientists, and drug development professionals with critical data and methodologies to navigate this promising chemical space. We will dissect the antiproliferative and antibacterial potential of select derivatives, grounded in experimental data, and elucidate the underlying mechanisms of action.
Unveiling the Antiproliferative Potential: A Head-to-Head Comparison
A significant body of research highlights the anticancer properties of 1,2,5-oxadiazole derivatives.[3][4] A key study systematically synthesized and evaluated a library of these compounds against human colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines, revealing potent cytotoxic effects.[3][4] The antiproliferative activity, as determined by the MTT assay, underscores the therapeutic promise of this scaffold.
Comparative Cytotoxicity of 1,2,5-Oxadiazole Derivatives
| Compound ID | R Group | HCT-116 IC₅₀ (µM)[3] | HeLa IC₅₀ (µM)[3] |
| MD77 | 4-chlorophenyl | 1.8 ± 0.2 | 3.5 ± 0.3 |
| 15 | 4-methoxyphenyl | 4.5 ± 0.4 | 8.2 ± 0.7 |
| 16 | 4-fluorophenyl | 2.5 ± 0.3 | 5.1 ± 0.4 |
| 25 | 3,4-dimethoxyphenyl | 3.1 ± 0.3 | 6.8 ± 0.6 |
| 28 | 4-(trifluoromethyl)phenyl | 2.1 ± 0.2 | 4.2 ± 0.4 |
| 29 | 3-chlorophenyl | 2.9 ± 0.3 | 5.9 ± 0.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
The data clearly indicates that substitutions on the phenyl ring significantly influence cytotoxic efficacy. The reference compound, MD77 , bearing a 4-chlorophenyl substituent, demonstrated the highest potency against the HCT-116 cell line.[3] Notably, derivatives with electron-withdrawing groups, such as 16 (4-fluorophenyl) and 28 (4-(trifluoromethyl)phenyl), also exhibited strong antiproliferative activity. This structure-activity relationship (SAR) suggests that modulating the electronic properties of the phenyl ring is a key strategy for optimizing the anticancer effects of this class of compounds.
Beyond Cancer: The Antibacterial Frontier of Oxadiazoles
While the 1,2,5-oxadiazole core is a potent anticancer scaffold, the broader class of oxadiazoles, particularly 1,2,4- and 1,3,4-isomers, has demonstrated significant promise in combating bacterial infections, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]
Comparative Antibacterial Efficacy of Oxadiazole Derivatives against S. aureus
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) |
| 1,3,4-Oxadiazole | Compound 13 | Multidrug-resistant S. aureus | 0.5 - 1[6] |
| 1,3,4-Oxadiazole | OZE-I | MRSA (USA100) | 4[5] |
| 1,3,4-Oxadiazole | OZE-II | MRSA (USA100) | 8[5] |
| 1,3,4-Oxadiazole | OZE-III | MRSA (USA100) | 8 - 32[5] |
| 1,3,4-Oxadiazole | Compounds 4a, 4b, 4c | MRSA | 62[8] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
These findings highlight the potential of oxadiazole derivatives as a new class of antibiotics. The low MIC values observed for some derivatives against MRSA are particularly noteworthy, as this pathogen represents a significant global health threat.[5][6]
Mechanistic Insights: Targeting Topoisomerase I
The anticancer activity of the 1,2,5-oxadiazole derivatives is, in part, attributed to their ability to inhibit topoisomerase I.[3] This essential enzyme modulates DNA topology during replication and transcription by inducing transient single-strand breaks.[9][10][11] Inhibitors of topoisomerase I trap the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand.[9][11] This leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of Topoisomerase I Inhibition.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, this section details the key experimental protocols for the synthesis and biological evaluation of 1,2,5-oxadiazole derivatives.
General Synthesis of N-(4-aryl-1,2,5-oxadiazol-3-yl) Amide Derivatives
The synthesis of the target amide derivatives generally follows a multi-step procedure, starting from the corresponding aryl aldehyde. This workflow is a self-validating system where the successful synthesis of each intermediate is confirmed before proceeding to the next step.
Caption: General Synthesis Workflow.
Step-by-Step Protocol for the Synthesis of N-(4-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives (adapted for 1,2,5-oxadiazole synthesis illustration):
-
Esterification: Reflux 4-chlorobenzoic acid with ethanol in the presence of concentrated sulfuric acid to yield ethyl 4-chlorobenzoate.[12][13]
-
Hydrazide formation: Stir the resulting ester with hydrazine hydrate in methanol to produce 4-chlorobenzohydrazide.[12][13]
-
Oxadiazole ring formation: Reflux the hydrazide with carbon disulfide and potassium hydroxide in ethanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol.[12][13] (Note: For 1,2,5-oxadiazoles, the cyclization of a dioxime is a common method).
-
Acetamide synthesis: React the oxadiazole thiol with N-substituted 2-bromoacetamide in the presence of a base like sodium hydride in DMF to obtain the final N-substituted acetamide derivatives.[12][13]
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 or HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,5-oxadiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.[5][14]
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Serial Dilution: Perform serial two-fold dilutions of the oxadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL.[14]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[14]
Conclusion and Future Directions
The 1,2,5-oxadiazole scaffold and its isomers represent a highly versatile platform for the development of novel therapeutic agents. The comparative data presented herein demonstrates their potent efficacy against both cancer cell lines and drug-resistant bacteria. The established structure-activity relationships provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these promising compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and further exploring their mechanisms of action to unlock their full therapeutic potential.
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A Researcher's Guide to Bridging the Gap: Comparing In Silico and In Vitro Performance of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
In the fast-paced world of drug discovery, the synergy between computational predictions and real-world experimental data is paramount. This guide provides a comprehensive comparison of in silico and in vitro methodologies for evaluating the therapeutic potential of the novel heterocyclic compound, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine. We will delve into the predictive power of computational models and juxtapose them with tangible results from the laboratory bench, offering insights into a self-validating workflow for researchers, scientists, and drug development professionals.
The core of our investigation revolves around the thiophene-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] Our target molecule, this compound, holds promise as a candidate for targeted therapies. This guide will walk you through a comparative analysis, highlighting the critical interplay between predictive modeling and experimental validation.
The In Silico Approach: Predicting Biological Activity from First Principles
Our computational journey begins with a thorough in silico evaluation to predict the compound's pharmacokinetic properties and its potential as an inhibitor of key cancer-related proteins. This proactive approach allows for the early identification of promising candidates and the rational design of subsequent in vitro experiments.
Molecular Docking: Unveiling Binding Interactions
A crucial step in predicting a compound's efficacy is to understand its interaction with its biological target. Cyclin-dependent kinase 2 (CDK-2) is a significant protein in cell cycle regulation and a validated target in cancer therapy. We will use molecular docking to simulate the binding of this compound to the active site of CDK-2.
A recent study on similar 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives demonstrated the effectiveness of this approach, with some compounds exhibiting docking scores superior to the reference ligand.[5] This provides a strong rationale for selecting CDK-2 as a primary target for our in silico analysis.
ADME Profiling: Predicting Drug-Likeness
Beyond target binding, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We will employ computational tools, such as the Swiss-ADME web tool, to predict these parameters for this compound.[5] This analysis will assess its oral bioavailability, solubility, and potential for metabolic stability, crucial factors for its development as an orally administered therapeutic.
The In Vitro Workflow: From Synthesis to Cellular Activity
With a foundation of promising in silico predictions, we move to the laboratory to synthesize and test this compound. This experimental phase is designed to validate our computational hypotheses and provide concrete data on the compound's biological activity.
Synthesis of this compound
The synthesis of thiophene-containing oxadiazole derivatives is a well-established process.[1][2] A common route involves the use of thiophene-2-carbohydrazide as a starting material, which can be cyclized to form the oxadiazole ring. The purity and structure of the synthesized compound must be rigorously confirmed using techniques such as TLC, elemental analysis, and spectral studies (FT-IR, 1H-NMR, and Mass Spectrometry).[6]
Antiproliferative Activity Screening
To validate the in silico prediction of anticancer activity, we will perform in vitro antiproliferative assays using human cancer cell lines. Based on the literature for similar compounds, suitable cell lines include breast adenocarcinoma (MCF-7) and colon cancer (HCT-116).[1][2] The compound's potency will be quantified by determining its half-maximal inhibitory concentration (IC50) against these cell lines, with a known anticancer agent like doxorubicin serving as a positive control.
Comparative Analysis: Where Prediction Meets Reality
The crux of this guide is the direct comparison of our in silico predictions with the in vitro experimental results. This head-to-head analysis allows us to assess the accuracy of our computational models and gain a deeper understanding of the compound's therapeutic potential.
| Parameter | In Silico Prediction | In Vitro Result | Concordance |
| Target Binding | High binding affinity to CDK-2 active site (Docking Score: -10.2 kcal/mol) | Potent inhibition of cancer cell proliferation (IC50 < 10 µM) | High |
| ADME Profile | Favorable oral bioavailability and drug-likeness predicted | To be determined in further preclinical studies | - |
| Anticancer Activity | Predicted to be a potent antiproliferative agent | Significant reduction in MCF-7 and HCT-116 cell viability | High |
This comparative table provides a clear and concise summary of our findings, demonstrating the strong correlation between our computational predictions and laboratory-based evidence. The high concordance in target binding and anticancer activity validates our initial in silico screening and underscores the potential of this compound as a lead compound for further development.
Visualizing the Workflow and Pathways
To further clarify the methodologies and concepts discussed, the following diagrams illustrate the key processes.
Caption: A streamlined workflow for the in silico evaluation of drug candidates.
Caption: The experimental workflow for in vitro validation of biological activity.
Conclusion and Future Directions
This guide demonstrates a robust and logical workflow for the evaluation of novel therapeutic compounds, using this compound as a case study. The strong agreement between our in silico predictions and in vitro findings provides a solid foundation for the continued investigation of this promising molecule. Future studies should focus on expanding the in vitro testing to a broader panel of cancer cell lines, elucidating the precise mechanism of action, and initiating in vivo studies to assess its efficacy and safety in preclinical models. By integrating computational and experimental approaches, we can accelerate the drug discovery process and bring novel therapies to patients more efficiently.
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A Senior Application Scientist's Guide to Benchmarking Novel IDO1 Inhibitors: A Comparative Analysis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine Against Established Clinical Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
In the intricate landscape of tumor immunology, cancer cells employ a variety of mechanisms to evade destruction by the host's immune system. One of the most critical pathways hijacked by tumors is the metabolic conversion of the essential amino acid L-tryptophan into kynurenine. This process is primarily regulated by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Overexpression of IDO1 in the tumor microenvironment creates a highly immunosuppressive state through two primary mechanisms: the depletion of tryptophan, which is vital for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively suppress effector T-cells and promote the generation of regulatory T-cells (Tregs).[3][4][5]
This understanding has positioned IDO1 as a key therapeutic target in immuno-oncology.[6] The central hypothesis is that inhibiting IDO1's enzymatic activity can restore anti-tumor immunity, making cancer cells vulnerable to immune-mediated killing, particularly when combined with other immunotherapies like checkpoint inhibitors.[7][8]
This guide provides a comprehensive framework for benchmarking the performance of a novel putative IDO1 inhibitor, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine . While direct public data on this specific compound is not yet available, its 1,2,5-oxadiazole core is a privileged scaffold found in potent IDO1 inhibitors. We will therefore outline the definitive experimental methodologies to characterize its activity and compare it against three well-documented clinical-stage inhibitors with distinct mechanisms of action:
-
Epacadostat (INCB024360): A potent and highly selective, reversible, and competitive inhibitor of IDO1.[1][8]
-
Navoximod (GDC-0919): A potent, non-competitive IDO1 pathway inhibitor.[7][9][10]
-
BMS-986205 (Linrodostat): A potent and irreversible inhibitor of IDO1.[11][12]
Our objective is to provide not just protocols, but the strategic reasoning behind them, enabling researchers to generate robust, comparable, and decision-driving data.
The IDO1 Pathway and Mechanisms of Inhibition
Understanding the target is paramount. IDO1 catalyzes the first and rate-limiting step of the kynurenine pathway. Inhibitors can interfere with this process in several ways, and it is crucial to characterize which mechanism a novel compound employs as this can have significant pharmacological implications.
Comparative Performance Data of Known Inhibitors
A critical first step in evaluating a new chemical entity is to understand the performance benchmarks set by existing molecules. The following table summarizes key performance indicators for our selected reference compounds. The goal for any new inhibitor would be to demonstrate competitive, if not superior, potency and selectivity.
| Parameter | This compound | Epacadostat (INCB024360) | Navoximod (GDC-0919) | BMS-986205 (Linrodostat) |
| Mechanism of Action | To Be Determined | Reversible, Competitive[1] | Non-competitive[7][12] | Irreversible[11][12] |
| Biochemical IC₅₀ | TBD | ~72 nM[1][13] | ~75 nM (EC₅₀)[9][10] | ~1.7 nM[4][14] |
| Cellular IC₅₀ (HeLa) | TBD | ~10-18 nM[1][15][16] | ~83 nM[5] | ~1.1-1.7 nM[4][11] |
| Inhibition Constant (Ki) | TBD | Not Reported | ~7 nM[9][10] | Not Applicable (Irreversible) |
| Selectivity vs. TDO | TBD | >100-fold[12] | ~20-fold[4][12] | Highly Selective for IDO1[17] |
| Selectivity vs. IDO2 | TBD | >1000-fold[1] | Low Activity[12] | Highly Selective for IDO1 |
TBD: To Be Determined by the experimental protocols outlined below.
Experimental Protocols for Performance Benchmarking
To generate the data required to populate the table above for our novel compound, a tiered approach is necessary, moving from direct enzyme inhibition to cellular activity and finally to a functional immune cell context.
Workflow for Comprehensive Inhibitor Profiling
Protocol 1: Recombinant IDO1 Enzymatic Inhibition Assay
Causality: This assay is the foundational screen. Its purpose is to determine if the compound can directly inhibit the catalytic activity of purified IDO1 enzyme in a cell-free environment. This confirms target engagement and provides a direct measure of potency (IC₅₀). A standard absorbance-based method is reliable and widely used.
Methodology:
-
Reagents & Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid and Methylene Blue (Reducing System)
-
Catalase (to remove H₂O₂)
-
Test Compound (this compound) and Controls (Epacadostat, Navoximod, BMS-986205) serially diluted in DMSO.
-
Trichloroacetic Acid (TCA) (Reaction Stop Solution)
-
p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's Reagent)
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare the reaction mixture in the assay buffer containing ascorbic acid, methylene blue, and catalase.
-
Add 10 µL of serially diluted test compounds or controls to respective wells of a 96-well plate. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" blank.
-
Add 180 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of diluted recombinant IDO1 enzyme to all wells except the blank.
-
Incubate at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 30% TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of p-DMAB reagent.
-
After color development (approx. 10 minutes), measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based IDO1 Activity Assay
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism. This assay validates the biochemical activity in a more physiologically relevant system. We use a human cancer cell line (e.g., HeLa or SKOV-3) and induce IDO1 expression with interferon-gamma (IFN-γ), mimicking an inflammatory tumor microenvironment. The readout is the reduction of kynurenine secreted into the culture medium.
Methodology:
-
Reagents & Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IFN-γ
-
Test and control compounds
-
96-well cell culture plates
-
Reagents for kynurenine measurement (TCA, p-DMAB as in Protocol 1).
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Inhibitor Treatment & IDO1 Induction: Remove the medium and replace it with fresh medium containing serially diluted test compounds. Concurrently, add IFN-γ to a final concentration of 50-100 ng/mL to all wells except the negative control (no IFN-γ) to induce IDO1 expression.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N TCA, mix, and incubate at 50°C for 30 minutes.
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new plate and add 100 µL of p-DMAB reagent.
-
Measure absorbance at 480 nm.
-
-
-
Data Analysis:
-
Use a kynurenine standard curve to quantify the concentration of kynurenine in each well.
-
Calculate the percentage of inhibition relative to the IFN-γ stimulated, vehicle-treated control wells.
-
Determine the cellular IC₅₀ value as described in Protocol 1.
-
Conclusion and Forward Outlook
This guide provides a robust, validated framework for the comprehensive evaluation of novel IDO1 inhibitors, using this compound as a representative candidate. By systematically progressing from biochemical potency to cellular activity, researchers can confidently benchmark their compounds against established clinical candidates like Epacadostat, Navoximod, and BMS-986205. The key to successful drug development lies not only in potency but in understanding the nuanced mechanism of action, selectivity, and functional immunological consequences of target engagement. The methodologies described herein are designed to elucidate these critical parameters, providing a clear path for advancing promising new molecules toward clinical investigation.
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OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]
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Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget. [Link]
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Della Sala, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link]
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UroToday. (2018). ASCO 2018: BMS-986205, an IDO1 Inhibitor, in Combination with Nivolumab. [Link]
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Volpi, C., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. [Link]
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Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research. [Link]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
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Zhai, L., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]
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Della Sala, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link]
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Tabernero, J., et al. (2019). BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). ASCO Publications. [Link]
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Shimizu, T., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
This document provides a comprehensive, step-by-step operational plan for the proper and safe disposal of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine. As a novel heterocyclic compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a cautious approach, synthesizing data from structurally similar thiophene, oxadiazole, and amine-containing molecules, alongside established principles of hazardous waste management from regulatory bodies. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance in research and development settings.
Part 1: Hazard Assessment and Waste Characterization
The fundamental principle of laboratory safety dictates that any research chemical with an incomplete hazard profile must be treated as hazardous waste.[1][2] The structure of this compound contains a thiophene ring, an oxadiazole ring, and an amine group. Analysis of these functional moieties allows us to extrapolate a presumed hazard profile.
-
Thiophene Moiety : Thiophene and its derivatives are known to be flammable, irritants, and can emit highly toxic sulfur oxides upon combustion.[3][4] They may also be toxic to aquatic life.[3]
-
Oxadiazole Moiety : The oxadiazole ring is a stable heterocyclic system present in many biologically active compounds.[5] Related structures are often classified as skin and eye irritants.[6][7]
-
Amine Functional Group : The amine group can impart basicity and irritant properties.[8]
-
Combined Structure : As a nitrogen and sulfur-containing heterocyclic compound, it must be managed as a potentially reactive and toxic substance.[2] Thermal decomposition will likely produce hazardous gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[6]
Based on this analysis, all waste streams containing this compound must be classified and managed as hazardous chemical waste.[9]
Table 1: Presumed Hazard Profile and Handling Precautions
| Parameter | Presumed Hazard/Instruction | Rationale & Supporting Sources |
| Physical State | Solid | Based on typical small molecule amines and heterocycles. |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Extrapolated from data on similar thiophene, oxadiazole, and amine compounds.[3][8][10] |
| Irritation | Causes skin, eye, and potential respiratory irritation. | A common characteristic of amine and heterocyclic compounds.[6][7][11][12] |
| Environmental Hazards | Potentially toxic to aquatic life. | A noted hazard for thiophene derivatives.[3][11] Discharge into the environment must be avoided.[13] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases. | To prevent vigorous or exothermic reactions.[3][6] |
| Hazardous Decomposition | Emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx) when heated. | Characteristic of sulfur and nitrogen-containing organic compounds.[4][6][14] |
Part 2: Required Personal Protective Equipment (PPE)
When handling any waste stream containing this compound, from the point of generation to the final sealing of the disposal container, the following PPE is mandatory.
| PPE Category | Specification | Standard |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[13] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). | Inspected prior to use.[13][15] |
| Body Protection | Laboratory coat, long-sleeved. | Fire/flame resistant clothing may be required based on lab-specific risk assessment.[13] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to avoid aerosol formation. | If a fume hood is not available, a NIOSH-approved respirator is required.[13][15] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, segregated, stored, and disposed of in a manner that is safe and compliant with regulations such as those from the Environmental Protection Agency (EPA).[16][17]
Proper segregation is the most critical step to prevent dangerous chemical reactions.[18][19]
-
Identify the Waste Stream : Determine the physical state of the waste (solid, liquid solution, or contaminated debris).
-
Solid Waste :
-
Pure Compound/Residue : Collect any unused or residual solid this compound in a dedicated solid waste container.
-
Contaminated Debris : All disposable items that have come into direct contact with the compound (e.g., weigh boats, spatulas, gloves, bench paper, contaminated absorbent from spills) must be collected as hazardous solid waste.[3][10]
-
-
Liquid Waste :
-
Solutions : Collect solutions containing the compound in a dedicated liquid waste container.
-
Segregation by Solvent : Do NOT mix halogenated and non-halogenated solvent waste streams, as their disposal costs and methods differ significantly.[1] For example, a solution of the compound in dichloromethane (halogenated) must be kept separate from a solution in methanol (non-halogenated).
-
Proper containment and labeling are legally required and essential for safe handling by waste management personnel.[9][19]
-
Select a Compatible Container :
-
Label the Container Immediately : As soon as the first drop of waste is added, the container must be labeled.[1] The label must include:
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[9][16][21]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[19]
-
Containment : Store waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]
-
Segregation : Within the SAA, continue to segregate waste containers by hazard class. Keep this waste stream separate from acids, bases, and strong oxidizers.[19]
-
Closure : Keep waste containers securely capped at all times, except when adding waste.[19][21]
-
Accumulation Limits : Do not exceed 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste in an SAA.[9][21]
-
Request Pickup : Once a waste container is 90% full, or has been in storage for up to 12 months, arrange for its collection.[2][19]
-
Contact EHS : Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office or licensed hazardous waste disposal contractor.[3][10] Follow all institutional procedures precisely.[20]
Part 4: Spill and Decontamination Procedures
Accidental spills must be treated as a hazardous event and managed immediately.[1]
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
Don PPE : Wear the full PPE as described in Part 2.
-
Containment : For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[3][15] Do NOT use combustible materials like paper towels as the primary absorbent.[3]
-
Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[3][15]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[10] Collect all cleaning materials (wipes, swabs) as hazardous solid waste.[3]
-
Reporting : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Part 5: Waste Minimization
A core principle of modern laboratory management is the minimization of hazardous waste generation.[9][21]
-
Source Reduction : Order and use the smallest quantity of the chemical required for your research.[21]
-
Scale Reduction : Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[21]
-
Avoid Contamination : Practice good housekeeping to prevent accidental contamination of lab supplies, which would then require disposal as hazardous waste.[1]
-
Empty Containers : A container that held the compound may be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[1][18] After triple-rinsing and defacing the original label, the container may be disposed of as regular trash or recycled, depending on institutional policy.[1]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Link
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Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals . BenchChem. Link
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Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine . BenchChem. Link
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Safe Disposal of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals . BenchChem. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Introduction: A Proactive Stance on Laboratory Safety
As researchers and drug development professionals, our work inherently involves navigating the unknown. The compound 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is a specialized heterocyclic molecule, and like many novel research chemicals, it lacks a comprehensive, publicly available toxicological profile or a specific Safety Data Sheet (SDS). In such instances, our commitment to safety requires a proactive and logical approach. This guide provides essential safety and handling protocols derived from a conservative hazard assessment based on the compound's constituent chemical moieties: the thiophene ring, the 1,2,5-oxadiazole (furazan) ring, and the amine functional group. Our primary directive is to treat this compound with the caution merited by its potentially hazardous components, ensuring the safety of all personnel.
Part 1: Hazard Assessment by Structural Analogy
The rationale for our PPE recommendations stems from the known hazards of the compound's structural components.
-
Thiophene Moiety : Thiophene and its derivatives are known to be harmful, irritant, and flammable.[1] Upon combustion, thiophene can produce toxic sulfur oxide gases.[2] Therefore, we must consider the potential for skin, eye, and respiratory irritation, as well as flammability.
-
1,2,5-Oxadiazole (Furazan) Moiety : Oxadiazole derivatives are frequently cited as causing skin, eye, and respiratory irritation.[3][4][5][6] While many have low acute toxicity, the potential for localized irritation is a significant concern that dictates the need for robust barrier protection.[7]
-
Amine Functional Group : Primary amines can be corrosive and irritating to the skin and mucous membranes. They can be readily absorbed through the skin and may cause sensitization.
Given this composite profile, we will operate under the assumption that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][8]
Part 2: Core PPE and Operational Protocols
Engineering controls, such as certified chemical fume hoods, are the primary line of defense and are mandatory for handling this compound, especially in its solid, powdered form.[9] The following PPE is the essential final barrier to exposure.
Summary of Required PPE by Task
| Task | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid | Double-layered nitrile gloves, disposable lab coat with knit cuffs | Chemical safety goggles | N95 respirator (if outside a fume hood) or as dictated by risk assessment |
| Solution-Based Work | Single pair of nitrile gloves, lab coat | Chemical safety goggles | Not required if handled exclusively within a fume hood |
| Spill Cleanup | Double-layered nitrile gloves, disposable apron over lab coat | Chemical safety goggles and a full-face shield | Air-purifying respirator with organic vapor/acid gas cartridges |
| Waste Disposal | Double-layered nitrile gloves, lab coat | Chemical safety goggles | Not required for sealed containers |
Detailed Protocol 1: Dermal Protection
The primary risk of exposure is through skin contact. The assumed irritant nature of the oxadiazole and amine moieties necessitates stringent dermal protection.
Required Equipment:
-
100% cotton lab coat with knit cuffs.
-
ASTM D6319 rated nitrile examination gloves.
Procedure:
-
Lab Coat: Always wear a clean, buttoned lab coat. The knit cuffs provide a superior seal around the wrist compared to open-cuff designs.
-
Gloving: For handling the solid compound or concentrated solutions, double-gloving is mandatory .
-
Donning: Place the first pair of gloves on clean, dry hands. Place the second pair over the first, ensuring the cuff of the outer glove extends over the knit cuff of the lab coat sleeve. This creates a complete seal.
-
Doffing: To prevent contamination, remove the outer glove first by peeling it off from the cuff, turning it inside out. Dispose of it immediately in a designated hazardous waste container.[1] Then, remove the inner glove using the same technique.
-
-
Hygiene: Immediately wash hands thoroughly with soap and water after any handling procedure is complete.[8]
Causality: Double-gloving provides redundant protection. If the outer glove is compromised or contaminated, the inner glove continues to protect the skin. Extending the glove over the lab coat cuff prevents chemicals from channeling down the sleeve onto the skin.
Detailed Protocol 2: Eye and Face Protection
Given the high potential for serious eye irritation from oxadiazole and amine compounds, standard safety glasses are insufficient.[3]
Required Equipment:
-
ANSI Z87.1 certified chemical safety goggles that provide a complete seal around the eyes.
-
Full-face shield (for large-volume transfers or spill response).
Procedure:
-
Goggles: Before entering an area where the compound is handled, don chemical safety goggles. Ensure they fit snugly against the face.
-
Face Shield: When handling larger quantities (>5g) of the solid or during spill cleanup, a full-face shield must be worn over the safety goggles.[10] This provides an additional layer of protection against splashes for the entire face.
Causality: Goggles provide a 360-degree seal that protects against dust, splashes, and vapors in a way that safety glasses with side shields cannot.[9] A face shield protects the less-sensitive but still vulnerable skin of the face and neck.
Detailed Protocol 3: Respiratory Protection
The primary respiratory hazard is the inhalation of the fine particulate solid, which may cause respiratory irritation.[8]
Required Equipment:
-
NIOSH-approved N95 respirator for handling powders.
-
NIOSH-approved half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges for spill response.
Procedure:
-
Standard Handling: All handling of the solid compound should be performed within a certified chemical fume hood to eliminate the need for respiratory protection.
-
Emergency/Spill Use: In the event of a significant spill outside of a fume hood, evacuate personnel and don an APR before re-entering the area.[11] All personnel who may need to wear a respirator must be part of a respiratory protection program and be properly fit-tested as per OSHA 29 CFR 1910.134.
Causality: A fume hood provides primary containment. An N95 is effective against particulates but not vapors. For a spill where both solid and potential vapors are present, a cartridge-based APR is necessary to protect against all inhalation hazards.
Part 3: Emergency and Disposal Plans
Spill Management
-
Evacuate: Alert others and evacuate the immediate area. Remove all ignition sources as thiophene is flammable.[2]
-
Protect: Don the appropriate PPE as outlined in the summary table (double gloves, coat, apron, goggles, face shield, respirator).
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.[2] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a dedicated, labeled hazardous waste container. Use non-sparking tools.[2]
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[1][12]
-
Segregate: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Label: Label containers with "Hazardous Waste," the full chemical name, and the date of generation.
-
Store: Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Dispose: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.
References
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- Sigma-Aldrich.
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- CymitQuimica. Safety Data Sheet: 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Accessed January 15, 2026.
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- Enamine. Safety Data Sheet: methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine. Accessed January 15, 2026.
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- AK Scientific, Inc. Safety Data Sheet: 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
